2-Chloro-4-iodophenol
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-iodophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClIO/c7-5-3-4(8)1-2-6(5)9/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZCYPGKPOUZZSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60563762 | |
| Record name | 2-Chloro-4-iodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60563762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116130-33-7 | |
| Record name | 2-Chloro-4-iodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60563762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physical and chemical properties of 2-Chloro-4-iodophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Chloro-4-iodophenol, a halogenated phenol derivative of interest in various chemical and pharmaceutical applications. The information presented herein is intended to support research, development, and safety protocols involving this compound.
Physical and Chemical Properties
This compound is an organic compound with the molecular formula C₆H₄ClIO.[1][2][3][4] It is a solid at room temperature, with its appearance described as a white to pale yellow crystalline powder.[1][5] Some sources also describe the color as ranging from white to orange to green.[6]
Table 1: Physical and Chemical Data for this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆H₄ClIO | [1][2][3][4] |
| Molecular Weight | 254.45 g/mol | [1][2][3][7] |
| Melting Point | 75.0 to 79.0 °C | [1][6] |
| Boiling Point | 225.1 °C at 760 mmHg | [1] |
| Density | 2.087 g/cm³ (Predicted) | [1][6] |
| pKa | 8.07 ± 0.18 (Predicted) | [6] |
| Flash Point | 89.9 °C | [1] |
| Vapor Pressure | 0.059 mmHg at 25 °C | [1] |
| Refractive Index | 1.677 | [1] |
| LogP | 2.6502 | [2] |
| Topological Polar Surface Area (TPSA) | 20.23 Ų | [2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. Available data includes mass spectrometry and infrared spectroscopy.
Table 2: Spectroscopic Information for this compound
| Technique | Data Highlights | Source(s) |
| Mass Spectrometry (GC-MS) | NIST library data is available, showing characteristic fragmentation patterns for the compound. | [7] |
| Infrared (IR) Spectroscopy | Vapor phase IR spectra are available for this compound. | [7] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | While specific spectra for this compound were not detailed in the provided results, NMR data for the related compound 2,6-dichloro-4-iodophenol shows a singlet at 9.83 ppm (1H) and a singlet at 7.27 ppm (2H) in CDCl₃. ¹H NMR and ¹³C NMR are standard methods for characterizing such compounds. | [8] |
Solubility
This compound is reported to be soluble in ethanol, ethers, and benzene, while being only slightly soluble in water.[1][5]
Synthesis and Reactivity
This compound serves as an intermediate in organic synthesis.[1][5] It can be used in the preparation of more complex molecules and lead compounds for various applications, including the synthesis of dyes and pigments.[1][5]
A described method for its preparation involves the reaction of a diiodophenol solution with copper chloride under acidic conditions with heating.[1][5] The resulting this compound can then be purified by crystallization.[1][5]
Experimental Protocols
5.1. General Synthesis of Halogenated Phenols
While a specific, detailed experimental protocol for the synthesis of this compound was not fully available, a general procedure for the synthesis of a related compound, 2,6-dichloro-4-iodophenol, is provided and can be adapted.
-
Reaction: 2,6-dichlorophenol (1.00 eq.) and N-iodosuccinimide (NIS) (2.00 eq.) are dissolved in methanol.[8]
-
Procedure: The mixture is stirred at room temperature for 1 hour.[8]
-
Workup: The reaction mixture is concentrated under reduced pressure. The residue is redissolved in ethyl acetate and washed with saturated saline.[8]
-
Purification: The organic layer is dried over anhydrous sodium sulfate, concentrated, and the residue is purified by silica gel column chromatography using petroleum ether as the eluent.[8]
5.2. Analytical Characterization
The following are general protocols for the analytical characterization of this compound.
-
Mass Spectrometry (MS): For the analysis of related chlorophenols, high-performance liquid chromatography coupled to tandem mass spectrometry with electrospray ionization (SPE-ESI-LC-MS/MS) has been utilized.[9] This technique is suitable for polar compounds.[9]
-
Infrared (IR) Spectroscopy: IR spectra can be obtained on solid samples or on solutions in appropriate solvents like carbon tetrachloride (CCl₄) or carbon disulfide (CS₂).[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or higher spectrometer using a deuterated solvent such as chloroform-d (CDCl₃) with tetramethylsilane (TMS) as an internal standard.[11]
Safety and Hazards
This compound is considered a toxic and irritant compound.[1][5] Exposure may cause irritation to the skin, eyes, and respiratory system.[1][5]
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/ eye protection/ face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
It is imperative to handle this compound with appropriate personal protective equipment, including gloves, eye and face protection, and respiratory protection.[1][5] Work should be conducted in a well-ventilated area, and direct contact, ingestion, and inhalation should be avoided.[1][5]
Mandatory Visualizations
Caption: Synthesis workflow for this compound.
Caption: Analytical workflow for the characterization of this compound.
Caption: Safety and handling flowchart for this compound.
References
- 1. chembk.com [chembk.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound - Protheragen [protheragen.ai]
- 4. appchemical.com [appchemical.com]
- 5. chembk.com [chembk.com]
- 6. 4-Chloro-2-iodophenol | 71643-66-8 [amp.chemicalbook.com]
- 7. 4-Chloro-2-iodophenol | C6H4ClIO | CID 620234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,6-Dichloro-4-iodophenol CAS#: 34074-22-1 [m.chemicalbook.com]
- 9. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 10. Phenol, 2,4-dichloro- [webbook.nist.gov]
- 11. rsc.org [rsc.org]
Molecular structure and weight of 2-Chloro-4-iodophenol
An In-depth Technical Guide to 2-Chloro-4-iodophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and a proposed synthetic route for this compound. While specific experimental data on its biological activity is limited, this guide also touches upon the general toxicological profile of related chlorophenols.
Molecular Structure and Properties
This compound is a halogenated aromatic compound with the chemical formula C₆H₄ClIO.[1][2][3] Its structure consists of a phenol ring substituted with a chlorine atom at the second position and an iodine atom at the fourth position relative to the hydroxyl group.
Physicochemical Data
A summary of the key quantitative data for this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₆H₄ClIO | [1][2][3] |
| Molecular Weight | 254.45 g/mol | [1][2][3] |
| CAS Number | 116130-33-7 | [1][2] |
| Appearance | Solid (predicted) | [4] |
| Topological Polar Surface Area (TPSA) | 20.23 Ų | [3] |
| logP (octanol-water partition coefficient) | 2.6502 | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 1 | [3] |
| Rotatable Bonds | 0 | [3] |
Molecular Structure Diagram
Caption: Molecular structure of this compound.
Experimental Protocols
Proposed Synthesis of this compound
This proposed synthesis involves the iodination of 2-chlorophenol. The hydroxyl group of the phenol is a strongly activating, ortho-, para-directing group. Since the ortho- position is already occupied by a chlorine atom, the incoming electrophile (iodine) is directed to the para- position.
Materials:
-
2-Chlorophenol
-
Potassium Iodide (KI)
-
Sodium Hydroxide (NaOH)
-
Trichloroisocyanuric acid (TCCA)
-
Methanol (dry)
-
Hydrochloric Acid (HCl, dilute)
-
Ethyl acetate
-
Hexane (or other suitable solvent for recrystallization)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-chlorophenol in dry methanol.
-
Addition of Reagents: To the stirred solution, add potassium iodide and sodium hydroxide. Cool the mixture to 0°C in an ice bath.
-
Iodination: Slowly add a solution of trichloroisocyanuric acid in methanol dropwise via the dropping funnel, maintaining the temperature at 0°C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the reaction mixture into water. Acidify the solution to a pH of approximately 2-4 with dilute hydrochloric acid.
-
Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield the final product.
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of this compound.
Biological Activity and Signaling Pathways
Specific studies detailing the biological activities and signaling pathways of this compound are not extensively documented in the public domain. However, the biological action of chlorophenols, in general, has been investigated.
It is suggested that the toxicity of chlorinated phenols increases with the degree of chlorination.[5] Higher chlorinated phenols are known to interfere with oxidative phosphorylation, a critical cellular process for energy production.[5] This effect is believed to be associated with the chlorophenate ion.[5]
Potential Mechanism of Action: Uncoupling of Oxidative Phosphorylation
The following diagram illustrates a simplified, hypothetical signaling pathway representing the potential effect of this compound on cellular respiration, based on the known effects of other chlorophenols.
Caption: Potential interference of this compound with oxidative phosphorylation.
Disclaimer: The experimental protocol and signaling pathway described above are based on analogous compounds and general principles. Researchers should conduct their own validation and optimization. This compound is intended for research use only.[1]
References
- 1. Council on Undergraduate Research (CUR) - Oxidation of Chlorophenols Using Hypervalent Iodine Compounds as a Potential Route Towards Their Indirect Detection [ncur.secure-platform.com]
- 2. researchgate.net [researchgate.net]
- 3. byjus.com [byjus.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. The biological action of chlorophenols - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Chloro-4-iodophenol
This guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Chloro-4-iodophenol. Designed for researchers, scientists, and professionals in drug development, this document outlines the expected spectral data, a comprehensive experimental protocol for acquiring such spectra, and visualizations to aid in understanding the molecular structure and experimental workflow.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is predicted to exhibit signals corresponding to its three aromatic protons and one hydroxyl proton. The chemical shifts are influenced by the electronic effects of the hydroxyl, chloro, and iodo substituents on the benzene ring. The hydroxyl group is an activating, electron-donating group, while the chlorine and iodine atoms are deactivating, electron-withdrawing groups.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-6 | 7.35 - 7.45 | Doublet (d) | ³J(H6-H5) = 8.0 - 9.0 | 1H |
| H-5 | 7.15 - 7.25 | Doublet of Doublets (dd) | ³J(H5-H6) = 8.0 - 9.0, ⁴J(H5-H3) = 2.0 - 3.0 | 1H |
| H-3 | 6.95 - 7.05 | Doublet (d) | ⁴J(H3-H5) = 2.0 - 3.0 | 1H |
| -OH | 5.0 - 6.0 | Broad Singlet (br s) | - | 1H |
Note: The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum of this compound will display six distinct signals for the six carbon atoms of the aromatic ring, as they are all in unique chemical environments. The chemical shifts are predicted based on the substituent effects on the benzene ring.
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (-OH) | 150 - 155 |
| C-2 (-Cl) | 120 - 125 |
| C-3 | 115 - 120 |
| C-4 (-I) | 85 - 90 |
| C-5 | 130 - 135 |
| C-6 | 125 - 130 |
Visualization of Molecular Structure and NMR Assignments
The following diagram illustrates the structure of this compound with the numbering scheme used for the NMR assignments.
An In-depth Technical Guide to 2-Chloro-4-iodophenol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 2-Chloro-4-iodophenol, a halogenated aromatic compound with significant potential as a versatile intermediate in organic synthesis, particularly within the pharmaceutical and chemical industries. This guide covers its chemical identity, physicochemical properties, safety and handling protocols, a proposed synthetic pathway, and its applications in the development of novel compounds.
Chemical Identity and Structure
The formal IUPAC name for the compound is This compound .[1] It is a disubstituted phenol featuring both a chlorine and an iodine atom on the aromatic ring.
-
InChI Key: OZCYPGKPOUZZSO-UHFFFAOYSA-N[1]
Physicochemical and Computational Data
The physical and chemical properties of this compound are crucial for its application in experimental settings. The following table summarizes key quantitative data.
| Property | Value | Source |
| CAS Number | 116130-33-7 | [1][2][3][4][5] |
| Molecular Weight | 254.45 g/mol | [2][4] |
| Physical Form | Solid | [1] |
| Purity | ≥95% | [1][2] |
| Topological Polar Surface Area (TPSA) | 20.23 Ų | [2] |
| logP (octanol-water partition coeff.) | 2.6502 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 1 | [2] |
| Rotatable Bonds | 0 | [2] |
| Storage Conditions | 4°C, protect from light | [1][2] |
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a laboratory setting. Personal protective equipment (PPE), including gloves, eye protection, and lab coats, should be worn at all times.[6][7] Work should be conducted in a well-ventilated area or under a chemical fume hood.[6][8]
The table below summarizes the GHS hazard and precautionary statements.
| Hazard Class | Code | Statement | Source |
| Hazard | H302 | Harmful if swallowed. | [1] |
| H315 | Causes skin irritation. | [1] | |
| H319 | Causes serious eye irritation. | [1] | |
| H335 | May cause respiratory irritation. | [1] | |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. | [1] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [1][8] | |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [1] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][8] |
Synthesis Pathway
The diagram below illustrates a proposed workflow for the synthesis of this compound.
Caption: Proposed synthetic workflow for this compound.
Role in Drug Discovery and Development
Halogenated phenols are critical building blocks in medicinal chemistry. The presence of two different halogen atoms (chlorine and iodine) at specific positions on the phenol ring makes this compound a highly valuable and versatile intermediate. The differential reactivity of the C-I and C-Cl bonds allows for regioselective functionalization through various cross-coupling reactions.[10]
This selective reactivity enables chemists to introduce different molecular fragments sequentially, building complex molecular architectures. Such strategies are fundamental in synthesizing novel drug candidates and other bioactive molecules.[9][11]
The diagram below illustrates the logical relationship of this compound as an intermediate in a drug discovery pipeline.
Caption: Role of this compound in a drug discovery workflow.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This allows for the selective functionalization at the C4 position. The following is a representative experimental protocol for a Suzuki-Miyaura reaction.
Objective: To synthesize 2-chloro-4-aryl-phenol by coupling this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equivalents)
-
Toluene/Water (e.g., 10:1 mixture)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq), the arylboronic acid (1.1 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (2.0 eq).
-
Solvent Addition: Add the degassed toluene/water solvent mixture via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously for the required time (monitor by TLC or LC-MS, typically 4-12 hours).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and wash it with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the pure 2-chloro-4-aryl-phenol.[10]
The workflow for this experimental protocol is visualized below.
Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
References
- 1. This compound | 116130-33-7 [sigmaaldrich.com]
- 2. chemscene.com [chemscene.com]
- 3. appchemical.com [appchemical.com]
- 4. This compound - Protheragen [protheragen.ai]
- 5. This compound | 116130-33-7 [chemicalbook.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. nbinno.com [nbinno.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
An In-depth Technical Guide to 2-Chloro-4-iodophenol: Synthesis, Discovery, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-iodophenol is a halogenated aromatic compound of significant interest in organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring both a chlorine and an iodine atom on the phenol ring, provides versatile handles for further chemical modifications. This technical guide offers a comprehensive overview of the synthesis, discovery, and potential applications of this compound, with a focus on providing detailed experimental protocols and relevant data for laboratory use.
While the specific historical moment of the first synthesis of this compound is not prominently documented in readily available literature, its discovery can be understood within the broader context of the systematic exploration of halogenated phenols in the late 19th and early 20th centuries. The development of synthetic methods such as electrophilic aromatic substitution and the Sandmeyer reaction paved the way for the preparation of a wide array of substituted aromatic compounds, including various halophenols.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for handling, characterization, and reaction planning.
| Property | Value | Reference |
| CAS Number | 116130-33-7 | [1][2][3] |
| Molecular Formula | C₆H₄ClIO | [1][2][3] |
| Molecular Weight | 254.45 g/mol | [2][3] |
| Physical Form | Solid | [1] |
| Purity | ≥95% | [1][2] |
| Storage Temperature | 4°C, protect from light | [1][2] |
| LogP | 2.6502 | [3] |
| Topological Polar Surface Area (TPSA) | 20.23 Ų | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 1 | [3] |
| Rotatable Bonds | 0 | [3] |
Synthesis of this compound
Several synthetic routes can be envisioned for the preparation of this compound, leveraging common reactions in aromatic chemistry. The following sections detail the most practical methods.
Method 1: Electrophilic Chlorination of 4-Iodophenol
This is a direct and efficient method for the synthesis of this compound, starting from the readily available 4-iodophenol. The reaction involves the regioselective chlorination at the ortho-position to the hydroxyl group, which is an activating group.
Experimental Protocol:
-
Materials: 4-iodophenol, Toluene, Diisobutylamine, Sulfuryl chloride (SO₂Cl₂), Ether, Saturated aqueous NaHCO₃ solution, Saturated aqueous NaCl solution, H₂O, MgSO₄, Hexane, Silica gel.
-
Procedure:
-
To a round-bottomed flask under an argon atmosphere, add 4-iodophenol, toluene, and diisobutylamine.
-
Heat the mixture to 70 °C.
-
Slowly add sulfuryl chloride (SO₂Cl₂) dropwise to the reaction mixture.
-
Maintain the reaction at 70°C and stir for 1 hour.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ether.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, saturated aqueous NaCl solution, and H₂O.
-
Dry the organic phase over MgSO₄ and concentrate under reduced pressure to remove the solvent.
-
Dissolve the crude product in a hexane:ether (4:1, v/v) solvent mixture.
-
Purify the product by silica gel column chromatography, eluting with the same solvent system.
-
The final product, this compound, is obtained as a white solid. A yield of 90% has been reported for this procedure.
-
Method 2: Iodination of 2-Chlorophenol (Proposed)
An alternative approach involves the direct iodination of 2-chlorophenol. The hydroxyl and chloro groups will direct the incoming electrophilic iodine to specific positions on the aromatic ring. The para-position to the hydroxyl group is generally favored.
Experimental Protocol (General Outline):
-
Materials: 2-Chlorophenol, Iodine (I₂), an oxidizing agent (e.g., iodic acid, hydrogen peroxide), a suitable solvent (e.g., acetic acid, methanol).
-
Procedure:
-
Dissolve 2-chlorophenol in the chosen solvent.
-
Add iodine and the oxidizing agent. The oxidizing agent is necessary to generate the electrophilic iodine species.
-
Stir the reaction at a suitable temperature (e.g., room temperature to gentle heating) and monitor by TLC.
-
Upon completion, quench the reaction (e.g., with a solution of sodium thiosulfate to remove excess iodine).
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Dry the organic layer and purify the product by recrystallization or column chromatography.
-
Method 3: Sandmeyer Reaction of 2-Chloro-4-aminophenol (Proposed)
The Sandmeyer reaction provides a versatile method for introducing a variety of substituents onto an aromatic ring via a diazonium salt intermediate. Starting from 2-chloro-4-aminophenol, a diazonium salt can be formed and subsequently displaced by iodide.
References
Potential Biological Activities of 2-Chloro-4-iodophenol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Halogenated phenols represent a class of organic compounds with diverse and significant biological activities. The unique electronic and lipophilic properties imparted by halogen substituents make these compounds promising scaffolds in medicinal chemistry. This technical guide focuses on the potential biological activities of derivatives of 2-Chloro-4-iodophenol, a di-halogenated phenol. While specific research on a broad range of this compound derivatives is limited, this document extrapolates potential activities based on studies of structurally related halogenated phenols. It covers potential antimicrobial, antifungal, and cytotoxic activities, along with possible mechanisms of action such as enzyme inhibition. Detailed experimental protocols for key biological assays are provided to facilitate further research in this area. All quantitative data from related compounds is summarized for comparative analysis, and logical workflows and potential signaling pathways are visualized using Graphviz diagrams.
Introduction
Phenolic compounds are a well-established class of molecules with a wide spectrum of biological activities. The introduction of halogen atoms onto the phenol ring can significantly modulate their physicochemical properties, such as acidity, lipophilicity, and reactivity, thereby influencing their biological effects. The presence of both chlorine and iodine in the this compound scaffold offers a unique combination of steric and electronic properties that could lead to novel biological activities. This guide explores the plausible therapeutic potential of its derivatives in various domains.
Potential Biological Activities
Based on the broader class of halogenated phenols, derivatives of this compound are anticipated to exhibit several key biological activities.
Antimicrobial and Antifungal Activity
Halogenated phenols are known for their antimicrobial properties. The mechanism of action is often attributed to the disruption of microbial cell membranes, leading to leakage of intracellular components, and the inhibition of essential enzymes. The lipophilicity conferred by the halogen atoms facilitates the passage of these compounds across the cell membrane.
Hypothetical Data Presentation:
Should a series of this compound derivatives be synthesized and tested, the following table illustrates how their minimum inhibitory concentrations (MIC) against various bacterial and fungal strains could be presented.
| Derivative | Structure Modification | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Parent | This compound | Data not available | Data not available | Data not available |
| Derivative 1 | Ether linkage at C1 | Data not available | Data not available | Data not available |
| Derivative 2 | Ester linkage at C1 | Data not available | Data not available | Data not available |
| Derivative 3 | Schiff base from 2-chloro-4-aminophenol | Data not available | Data not available | Data not available |
Cytotoxic Activity
The cytotoxicity of phenolic compounds against cancer cell lines is a well-documented phenomenon. Halogenation can enhance this activity by increasing cellular uptake and promoting the generation of reactive oxygen species (ROS), which can induce apoptosis.
Hypothetical Data Presentation:
The following table demonstrates how the half-maximal inhibitory concentration (IC50) values of hypothetical this compound derivatives against various cancer cell lines could be tabulated.
| Derivative | Structure Modification | MCF-7 IC50 (µM) | A549 IC50 (µM) | HeLa IC50 (µM) |
| Parent | This compound | Data not available | Data not available | Data not available |
| Derivative 1 | Ether linkage at C1 | Data not available | Data not available | Data not available |
| Derivative 2 | Ester linkage at C1 | Data not available | Data not available | Data not available |
| Derivative 3 | Schiff base from 2-chloro-4-aminophenol | Data not available | Data not available | Data not available |
Enzyme Inhibition
Phenolic compounds are known to interact with and inhibit various enzymes. The nature and position of substituents on the phenol ring play a crucial role in determining the inhibitory potency and selectivity. Potential enzyme targets for this compound derivatives could include kinases, and topoisomerases, which are critical for cell signaling and DNA replication, respectively.
Hypothetical Data Presentation:
This table illustrates how enzyme inhibition data for hypothetical derivatives could be presented.
| Derivative | Structure Modification | Kinase A IC50 (nM) | Topoisomerase II % Inhibition @ 10 µM |
| Parent | This compound | Data not available | Data not available |
| Derivative 1 | Ether linkage at C1 | Data not available | Data not available |
| Derivative 2 | Ester linkage at C1 | Data not available | Data not available |
| Derivative 3 | Schiff base from 2-chloro-4-aminophenol | Data not available | Data not available |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the investigation of the biological activities of this compound derivatives.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated at an appropriate temperature and duration for the specific microorganism.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or acidified isopropanol).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
DNA Topoisomerase II Inhibition Assay: Plasmid DNA Cleavage Assay
This assay is used to determine if a compound can inhibit the activity of topoisomerase II by assessing its ability to prevent the relaxation of supercoiled plasmid DNA.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing supercoiled plasmid DNA, topoisomerase II enzyme, and the test compound at various concentrations in a suitable buffer.
-
Incubation: The reaction mixture is incubated at 37°C for a specific time (e.g., 30 minutes).
-
Reaction Termination: The reaction is stopped by adding a loading dye containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: The DNA samples are loaded onto an agarose gel and subjected to electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and linear).
-
Visualization and Analysis: The gel is stained with a DNA-intercalating dye (e.g., ethidium bromide) and visualized under UV light. Inhibition of topoisomerase II activity is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the control without the inhibitor.
Visualizations
The following diagrams, created using Graphviz (DOT language), illustrate key experimental workflows and potential signaling pathways.
An In-depth Technical Guide on the Solubility of 2-Chloro-4-iodophenol in Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This technical guide provides a detailed overview of the solubility characteristics of 2-chloro-4-iodophenol in organic solvents. While specific quantitative data is not extensively available in public literature, this document outlines the expected solubility profile based on its chemical properties and provides a comprehensive experimental protocol for its determination. This guide is intended to be a foundational resource for researchers working with this compound in synthesis, purification, and formulation development.
Introduction to this compound
This compound is a halogenated phenolic compound with the chemical formula C₆H₄ClIO. Halogenated phenols are important intermediates in organic synthesis, particularly in the pharmaceutical and agrochemical industries. A thorough understanding of the solubility of this compound in various organic solvents is critical for its effective use in reaction chemistry, for developing purification strategies such as crystallization, and for its formulation in drug delivery systems.
Solubility Profile of this compound
Qualitative Solubility Data:
| Compound | Solvent | Solubility |
| 4-Chloro-2-iodophenol | Ethanol | Soluble[1][2] |
| Ethers | Soluble[1][2] | |
| Benzene | Soluble[1][2] | |
| Water | Slightly soluble[1][2] | |
| 2-Iodophenol | Ethanol | Easily soluble[3] |
| Ether | Easily soluble[3] | |
| Water | Slightly soluble[3] | |
| 4-Iodophenol | Ethanol | Readily dissolves[4] |
| Ether | Readily dissolves[4] | |
| Water | Slightly dissolves[4] | |
| 2-Chlorophenol | Ethanol | Soluble[5] |
| Ethyl ether | Soluble[5] | |
| Benzene | Very soluble[5] | |
| Chloroform | Slightly soluble[5] | |
| Water | 2.85 g/100 mL at 20 °C[5] |
Based on the principle of "like dissolves like," this compound, with its halogenated aromatic structure, is expected to be more soluble in organic solvents than in water. The presence of the hydroxyl group can contribute to its solubility in polar solvents through hydrogen bonding.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound in organic solvents using the widely accepted shake-flask method.
3.1. Materials and Equipment
-
This compound (solid, high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps and PTFE septa
-
Thermostatic shaker or incubator
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to several vials. The presence of excess solid is crucial to ensure that the solution reaches saturation at equilibrium.
-
To each vial, add a known volume of the desired organic solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to allow the system to reach equilibrium. This typically ranges from 24 to 72 hours. It is recommended to perform a preliminary study to determine the minimum time required to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 4 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.
-
-
Quantification:
-
Gravimetric Method: The solvent in the volumetric flask can be evaporated under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature. The mass of the remaining solid solute is then determined.
-
Chromatographic/Spectroscopic Method (Preferred):
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Generate a calibration curve by analyzing the standard solutions using HPLC-UV or UV-Vis spectrophotometry.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.
-
Analyze the diluted sample and determine its concentration from the calibration curve.
-
-
-
Calculation of Solubility:
-
Calculate the solubility of this compound in the solvent at the specified temperature. The solubility is typically expressed in units such as mg/mL, g/L, or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.
Caption: Workflow for the experimental determination of solubility.
Factors Influencing Solubility
Several factors can significantly influence the solubility of this compound in organic solvents:
-
Solvent Polarity: The polarity of the solvent is a key determinant. Nonpolar solvents are generally expected to be good solvents for this compound due to its significant nonpolar surface area. Polar aprotic and polar protic solvents may also exhibit good solubilizing capacity due to dipole-dipole interactions and hydrogen bonding with the hydroxyl group, respectively.
-
Temperature: The solubility of solids in liquids is generally temperature-dependent. For most systems, solubility increases with increasing temperature. Therefore, it is crucial to control and report the temperature at which solubility measurements are made.
-
Crystalline Form (Polymorphism): If this compound can exist in different crystalline forms (polymorphs), each form will have a unique solubility. The thermodynamically most stable polymorph will have the lowest solubility.
Conclusion
While quantitative solubility data for this compound in various organic solvents are not readily found in the public domain, this technical guide provides a comprehensive framework for its experimental determination. By following the detailed shake-flask protocol and considering the factors that influence solubility, researchers and drug development professionals can generate the reliable data necessary for their specific applications. The expected qualitative solubility profile suggests good solubility in common organic solvents like alcohols, ethers, and aromatic hydrocarbons.
References
A Technical Guide to Commercial Suppliers of 2-Chloro-4-iodophenol for Research and Drug Development
Introduction: 2-Chloro-4-iodophenol (CAS No. 116130-33-7) is a halogenated phenol derivative that serves as a valuable intermediate and building block in organic synthesis.[1] Its unique substitution pattern, featuring both chlorine and iodine atoms, allows for differential reactivity in cross-coupling reactions and other transformations, making it a point of interest for medicinal chemists and researchers in drug discovery. This guide provides an in-depth overview of commercial suppliers, their specifications, and a generalized workflow for the procurement and utilization of this compound in a research setting.
Commercial Supplier Specifications
For researchers and drug development professionals, sourcing high-quality chemical reagents is a critical first step. The following table summarizes the product specifications for this compound from various commercial suppliers. This data facilitates a direct comparison of purity, availability, and other key metrics.
| Supplier | Catalog/Product No. | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Sizes/Lead Time |
| Protheragen | PIMP22484[1] | 116130-33-7[1] | C₆H₄ClIO[1] | 254.45[1] | Not specified | Inquiry required[1] |
| Manchester Organics | V32012[2] | 116130-33-7[2] | Not specified | Not specified | Not specified | Lead time 4 - 6 weeks[2] |
| Apollo Scientific | MFCD11110536[3] | 116130-33-7[3] | Not specified | Not specified | Not specified | 100mg, 250mg, 1g, 5g, 25g, 100g (Leadtime: 2-3 weeks)[3] |
| ChemScene | CS-W006410[4] | 116130-33-7[4] | C₆H₄ClIO[4] | 254.45[4] | ≥95%[4] | Inquiry required |
| Appchem | AI14979 | 116130-33-7[5] | C₆H₄ClIO[5] | 254.4528[5] | Not specified | Inquiry required[5] |
| Sigma-Aldrich (via ChemScene) | CIAH987EF181 | 116130-33-7 | C₆H₄ClIO | Not specified | 95% | Inquiry required |
| Sigma-Aldrich (via Fluorochem) | FLUH99C8D5A4 | 116130-33-7 | C₆H₄ClIO | Not specified | 95% | Inquiry required |
Note: This product is typically for research use only.[1][4] Availability and lead times are subject to change and should be confirmed directly with the supplier.
Experimental Protocols and Applications
While commercial suppliers provide key analytical data such as purity and molecular structure, they do not typically publish detailed experimental protocols for the subsequent use of their chemical reagents. The application of this compound is highly dependent on the specific research context, such as its use as a starting material in multi-step organic synthesis.
Researchers are expected to develop their own methodologies based on established chemical literature and synthesis procedures. For instance, halogenated phenols are commonly used in cross-coupling reactions like the Suzuki, Stille, or Sonogashira reactions to form new carbon-carbon or carbon-heteroatom bonds. The specific reaction conditions—including the choice of catalyst, base, solvent, and temperature—must be optimized for each unique synthetic transformation.
While a specific synthesis protocol for a drug candidate using this compound is proprietary, a generalized workflow for sourcing and utilizing such a chemical is presented below.
Logical Workflow for Sourcing and Research Application
The process of acquiring and using a chemical intermediate like this compound in a research and development setting follows a structured path from initial identification to experimental execution. The diagram below illustrates this logical workflow.
Caption: Workflow for sourcing and utilizing a chemical intermediate.
Signaling Pathways
As a chemical intermediate, this compound is not itself an active pharmaceutical ingredient and is therefore not directly associated with a specific signaling pathway. Instead, it serves as a foundational component used to synthesize more complex molecules that may be designed to interact with biological targets. For example, iodophenol derivatives are used in the synthesis of agonists for receptors like the estrogen β receptor, which is involved in various physiological processes.[6] The final synthesized compound, not the intermediate, would be the subject of pathway analysis. The diagram below illustrates this hierarchical relationship in drug discovery.
Caption: Role of an intermediate in the drug discovery process.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Chloro-4-iodophenol from p-Aminophenol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-Chloro-4-iodophenol is a valuable halogenated phenol derivative that serves as a key building block in organic synthesis. Its substituted phenolic structure makes it an important intermediate in the development of pharmaceuticals and other biologically active compounds. The presence of three distinct functional groups—hydroxyl, chloro, and iodo—on the aromatic ring allows for a variety of subsequent chemical transformations, enabling the construction of complex molecular architectures. This document provides a detailed two-step protocol for the synthesis of this compound, commencing from the readily available starting material, p-aminophenol.
The synthetic strategy involves an initial diazotization of p-aminophenol, followed by a Sandmeyer-type reaction to introduce an iodine atom, yielding 4-iodophenol.[1] The subsequent step is a regioselective chlorination of the 4-iodophenol intermediate to produce the final product, this compound.[2]
Overall Synthetic Scheme
The synthesis of this compound from p-aminophenol is achieved in two primary steps:
-
Step 1: Iodination via Diazotization: p-Aminophenol is converted to a diazonium salt, which is then treated with potassium iodide to yield 4-iodophenol.
-
Step 2: Regioselective Chlorination: The intermediate, 4-iodophenol, is chlorinated using sulfuryl chloride to afford the final product, this compound.
Figure 1: Two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 4-Iodophenol from p-Aminophenol
This protocol is adapted from a procedure published in Organic Syntheses.[1] It involves the diazotization of p-aminophenol followed by treatment with potassium iodide.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| p-Aminophenol | 109.13 | 109.0 g | 1.00 | 1.00 |
| Sulfuric Acid (conc.) | 98.08 | 65 mL (120 g) | 1.22 | 1.22 |
| Sodium Nitrite (95%) | 69.00 | 72.0 g | 1.00 | 1.00 |
| Potassium Iodide | 166.00 | 175.0 g | 1.05 | 1.05 |
| Sodium Thiosulfate | 158.11 | ~5.0 g | - | - |
| Water | 18.02 | As needed | - | - |
| Ice | - | As needed | - | - |
Equipment:
-
2-liter three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Buchner funnel and filter flask
-
Steam distillation apparatus
Procedure:
-
Preparation of the Amine Salt Solution: In the 2-liter flask, dissolve p-aminophenol (109.0 g) in a mixture of ice (500 g), water (500 mL), and concentrated sulfuric acid (65 mL). Cool the mixture to 0°C in an ice-salt bath.
-
Diazotization: While maintaining the temperature at 0°C and stirring vigorously, add a solution of sodium nitrite (72.0 g in 150 mL of water) dropwise over one hour. Continue stirring for an additional 20 minutes after the addition is complete.
-
Addition of Potassium Iodide: Slowly add a solution of potassium iodide (175.0 g in 175 mL of water) to the cold diazonium salt solution. A vigorous reaction with foaming will occur.
-
Decomposition: Allow the mixture to stand for one hour at room temperature and then heat on a steam bath until the evolution of nitrogen ceases.
-
Workup: Cool the reaction mixture and decolorize it by adding a small amount of sodium thiosulfate (~5 g).
-
Purification: The crude 4-iodophenol is purified by steam distillation. Collect the distillate until it is no longer oily. The solid 4-iodophenol in the receiver is then collected by filtration, washed with cold water, and dried.
-
Characterization: The typical yield is around 154-165 g (70-75%). The product should be a crystalline solid with a melting point of 93-94°C.
Step 2: Synthesis of this compound from 4-Iodophenol
This protocol describes the regioselective chlorination of 4-iodophenol using sulfuryl chloride (SO₂Cl₂).[2]
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (Example) | Moles | Equivalents |
| 4-Iodophenol | 220.01 | 11.0 g | 0.05 | 1.0 |
| Sulfuryl Chloride (SO₂Cl₂) | 134.97 | 3.7 mL (6.75 g) | 0.05 | 1.0 |
| Toluene | 92.14 | 100 mL | - | - |
| Diisobutylamine | 129.24 | Small amount | - | - |
| Diethyl Ether | 74.12 | As needed | - | - |
| Saturated NaHCO₃ (aq) | - | As needed | - | - |
| Saturated NaCl (aq) | - | As needed | - | - |
| Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - | - |
Equipment:
-
Round-bottom flask
-
Reflux condenser with argon/nitrogen inlet
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Silica gel column for chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask under an argon atmosphere, add 4-iodophenol (11.0 g), toluene (100 mL), and a catalytic amount of diisobutylamine. Heat the mixture to 70°C.
-
Chlorination: Slowly add sulfuryl chloride (3.7 mL) dropwise to the heated solution. Maintain the reaction temperature at 70°C and continue stirring for 1 hour.
-
Reaction Quenching and Workup: After completion, cool the reaction mixture to room temperature. Dilute the mixture with diethyl ether.
-
Extraction: Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution, saturated aqueous NaCl solution, and finally with water.
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by silica gel column chromatography using a hexane:ether (4:1, v/v) solvent system for elution.
-
Final Product: The final product, this compound, is obtained as a white solid. The reported yield for this step is approximately 90%.[2]
Summary of Quantitative Data
Table 1: Reaction Parameters for the Synthesis of 4-Iodophenol
| Parameter | Value |
| Starting Material | p-Aminophenol (109.0 g) |
| Key Reagents | NaNO₂, H₂SO₄, KI |
| Solvent | Water |
| Reaction Temperature | 0°C (Diazotization) |
| Reaction Time | ~2 hours (Diazotization), then heating |
| Product Appearance | Crystalline Solid |
| Melting Point | 93-94°C |
| Typical Yield | 154-165 g (70-75%) |
Table 2: Reaction Parameters for the Synthesis of this compound
| Parameter | Value |
| Starting Material | 4-Iodophenol (11.0 g) |
| Key Reagents | Sulfuryl Chloride (SO₂Cl₂) |
| Solvent | Toluene |
| Reaction Temperature | 70°C |
| Reaction Time | 1 hour |
| Product Appearance | White Solid |
| Purification Method | Silica Gel Chromatography |
| Typical Yield | ~90% |
Experimental Workflow Visualization
Figure 2: Detailed experimental workflow for the synthesis.
Safety Precautions
-
p-Aminophenol: Harmful if swallowed and may cause an allergic skin reaction.
-
Sulfuric Acid: Causes severe skin burns and eye damage. Handle with extreme care in a fume hood.
-
Sodium Nitrite: Oxidizing solid. Toxic if swallowed.
-
Potassium Iodide: May cause skin and eye irritation.
-
Sulfuryl Chloride: Reacts violently with water. Causes severe skin burns and eye damage. Corrosive. All manipulations should be performed in a well-ventilated fume hood.
-
Toluene and Diethyl Ether: Highly flammable liquids and vapors. Harmful if inhaled.
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, when performing these procedures. All reactions should be conducted in a well-ventilated chemical fume hood.
References
Application Notes and Protocols for Selective Suzuki Coupling of 2-Chloro-4-iodophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective functionalization of dihalogenated aromatic compounds is a critical strategy in medicinal chemistry and materials science, enabling the stepwise introduction of different substituents to build molecular complexity. 2-Chloro-4-iodophenol is a valuable building block, featuring two different halogen atoms with distinct reactivities in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond towards oxidative addition to a palladium(0) center. This reactivity difference allows for highly regioselective Suzuki-Miyaura coupling at the 4-position, leaving the chlorine atom at the 2-position available for subsequent transformations. This application note provides a detailed protocol for the selective Suzuki coupling of this compound with various arylboronic acids, a cornerstone reaction for the synthesis of functionalized 2-chlorobiphenyl-4-ols.
Principle of Selectivity
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. The catalytic cycle initiates with the oxidative addition of the organohalide to a Pd(0) complex. The relative reactivity of aryl halides in this step follows the order: Ar-I > Ar-Br >> Ar-Cl. This established reactivity hierarchy is the foundation for the selective coupling at the iodine-bearing position of this compound. By carefully selecting the reaction conditions, the C-I bond can be selectively activated and coupled, while the more stable C-Cl bond remains intact.
Experimental Protocols
This section details the experimental procedures for the selective Suzuki-Miyaura coupling of this compound with various arylboronic acids.
General Procedure
To a reaction vessel is added this compound, the respective arylboronic acid, a palladium catalyst, a ligand (if required), and a base. The vessel is sealed and the atmosphere is replaced with an inert gas (e.g., nitrogen or argon). A degassed solvent or solvent mixture is then added, and the reaction is heated with stirring for a specified time. Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with aqueous solutions to remove inorganic salts and the base. The organic layer is then dried, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Protocol 1: Suzuki Coupling of this compound with Phenylboronic Acid
-
Reaction Scheme:
-
This compound + Phenylboronic Acid → 2-Chloro-[1,1'-biphenyl]-4-ol
-
-
Reagents and Conditions:
Reagent/Parameter Molar Equivalents/Value This compound 1.0 Phenylboronic Acid 1.2 Pd(PPh₃)₄ 0.03 K₂CO₃ 2.0 Solvent 1,4-Dioxane/H₂O (4:1) Temperature 90 °C Time 12 h | Yield | ~85-95% (Estimated) |
-
Detailed Steps:
-
In a Schlenk flask, combine this compound (1.0 mmol, 254.5 mg), phenylboronic acid (1.2 mmol, 146.3 mg), tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 34.7 mg), and potassium carbonate (2.0 mmol, 276.4 mg).
-
Seal the flask, evacuate, and backfill with nitrogen three times.
-
Add 5 mL of a degassed 4:1 mixture of 1,4-dioxane and water.
-
Stir the mixture at 90 °C for 12 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2-chloro-[1,1'-biphenyl]-4-ol.
-
Protocol 2: Suzuki Coupling of this compound with 4-Methoxyphenylboronic Acid
-
Reaction Scheme:
-
This compound + 4-Methoxyphenylboronic Acid → 2-Chloro-4'-methoxy-[1,1'-biphenyl]-4-ol
-
-
Reagents and Conditions:
Reagent/Parameter Molar Equivalents/Value This compound 1.0 4-Methoxyphenylboronic Acid 1.2 Pd(OAc)₂ 0.02 SPhos 0.04 K₃PO₄ 2.0 Solvent Toluene/H₂O (5:1) Temperature 100 °C Time 8 h | Yield | ~90-98% (Estimated) |
-
Detailed Steps:
-
To an oven-dried flask, add this compound (1.0 mmol, 254.5 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182.4 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), SPhos (0.04 mmol, 16.4 mg), and potassium phosphate (2.0 mmol, 424.6 mg).
-
Evacuate and backfill the flask with argon.
-
Add 6 mL of a degassed 5:1 mixture of toluene and water.
-
Heat the reaction mixture to 100 °C and stir for 8 hours.
-
After cooling, dilute with ethyl acetate (25 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (15 mL) and brine (15 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography (eluent: gradient of ethyl acetate in hexane) to yield 2-chloro-4'-methoxy-[1,1'-biphenyl]-4-ol.
-
Data Presentation
The following table summarizes the expected outcomes for the Suzuki coupling of this compound with various arylboronic acids based on the protocols described and data from analogous reactions in the literature.
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Estimated Yield (%) |
| 1 | Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 8 | 90-98 |
| 3 | 3,5-Dimethylphenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 80-90 |
| 4 | 4-Acetylphenylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 10 | 82-92 |
Mandatory Visualization
Suzuki Coupling Catalytic Cycle
The catalytic cycle for the Suzuki-Miyaura coupling reaction is a fundamental concept in understanding this transformation.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The general workflow for performing the Suzuki coupling of this compound is a systematic process from reaction setup to product isolation.
Caption: General experimental workflow for Suzuki coupling.
Application Notes and Protocols for the Use of 2-Chloro-4-iodophenol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-iodophenol is a versatile halogenated aromatic compound that serves as a valuable building block in organic synthesis. Its utility stems from the presence of three distinct functional groups: a hydroxyl group, a chlorine atom, and an iodine atom. This unique arrangement allows for a range of selective chemical transformations, making it an important intermediate in the synthesis of complex organic molecules, including pharmaceuticals and other biologically active compounds.
The key to the synthetic utility of this compound lies in the differential reactivity of its two halogen substituents in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more labile and reactive towards oxidative addition to a palladium(0) catalyst compared to the more robust carbon-chlorine bond. This reactivity difference enables the regioselective functionalization of the molecule, where the iodine atom can be selectively replaced, leaving the chlorine atom available for subsequent transformations under different reaction conditions.
This document provides detailed application notes and experimental protocols for two primary applications of this compound: the Suzuki-Miyaura cross-coupling reaction for the synthesis of biaryl compounds and the Williamson ether synthesis for the preparation of substituted aryl ethers.
Application 1: Regioselective Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. In the case of this compound, the reaction can be tuned to occur selectively at the C-I bond, providing a straightforward route to 2-chloro-4-arylphenols. These products are important intermediates in the synthesis of various pharmaceuticals and agrochemicals.
General Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
Quantitative Data for Suzuki-Miyaura Coupling:
| Arylboronic Acid (R-B(OH)₂) | Palladium Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/Ethanol/H₂O | 80 | 12 | 85 | Hypothetical Data |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane/H₂O | 100 | 8 | 92 | Hypothetical Data |
| 3-Tolylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 110 | 6 | 88 | Hypothetical Data |
Note: The data in this table is representative and synthesized from literature precedents for analogous compounds to illustrate typical reaction outcomes. Actual yields may vary depending on the specific substrate and reaction conditions.
Detailed Experimental Protocol: Selective Suzuki-Miyaura Coupling
This protocol describes a general procedure for the selective Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Degassed solvent (e.g., 1,4-Dioxane and water, 4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine solution
-
Silica gel for column chromatography
-
Round-bottom flask or Schlenk tube
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v) to the flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-chloro-4-arylphenol.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Application 2: Williamson Ether Synthesis
The Williamson ether synthesis is a versatile and widely used method for preparing ethers. It involves the reaction of an alkoxide with a primary alkyl halide. The phenolic hydroxyl group of this compound is acidic and can be readily deprotonated by a suitable base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkylating agent. This reaction provides a direct route to a variety of 2-chloro-4-iodo-alkoxybenzenes.
General Reaction Scheme:
Caption: Williamson ether synthesis with this compound.
Quantitative Data for Williamson Ether Synthesis:
| Alkyl Halide (R-X) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Methyl iodide | K₂CO₃ | Acetone | Reflux | 6 | 95 | Hypothetical Data |
| Ethyl bromide | NaH | DMF | RT | 4 | 90 | Hypothetical Data |
| Benzyl bromide | Cs₂CO₃ | Acetonitrile | 60 | 8 | 93 | Hypothetical Data |
Note: The data in this table is representative and synthesized from literature precedents for analogous compounds to illustrate typical reaction outcomes. Actual yields may vary depending on the specific substrate and reaction conditions.
Detailed Experimental Protocol: Williamson Ether Synthesis
This protocol outlines a general procedure for the Williamson ether synthesis using this compound and an alkyl halide.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, 1.1 equivalents)
-
Base (e.g., anhydrous potassium carbonate, 1.5 equivalents)
-
Anhydrous solvent (e.g., acetone or DMF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Water
-
Brine solution
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating)
-
Inert gas supply (optional, but recommended)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and the anhydrous solvent (e.g., acetone).
-
Base Addition: Add the base (e.g., anhydrous potassium carbonate, 1.5 eq) to the solution.
-
Alkyl Halide Addition: Add the alkyl halide (e.g., methyl iodide, 1.1 eq) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the alkyl halide.
-
Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 4-12 hours.
-
Workup: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the solvent.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, if necessary, to obtain the pure 2-chloro-4-iodo-alkoxybenzene.
Caption: Experimental workflow for Williamson ether synthesis.
Conclusion
This compound is a highly valuable and versatile intermediate in organic synthesis. The distinct reactivity of its halogen atoms allows for selective functionalization through well-established synthetic methodologies such as the Suzuki-Miyaura coupling and the Williamson ether synthesis. The protocols provided herein offer a robust starting point for researchers and drug development professionals to utilize this compound in the synthesis of a wide array of complex and potentially bioactive molecules. Careful optimization of reaction conditions will be key to achieving high yields and purity for specific target compounds.
Applications of 2-Chloro-4-iodophenol in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-iodophenol is a halogenated phenolic compound with significant potential as a versatile building block in medicinal chemistry. While direct literature on its biological applications is limited, its structural motifs—a phenol, a chloro group, and a reactive iodo group—make it an attractive starting material for the synthesis of a diverse range of derivatives with potential therapeutic applications. The presence of two different halogens allows for selective and sequential functionalization, primarily through cross-coupling reactions, enabling the construction of complex molecular architectures.[1] This document provides an overview of the potential applications of this compound in medicinal chemistry, drawing parallels from structurally related compounds, and offers detailed protocols for the synthesis and biological evaluation of its derivatives.
Potential Therapeutic Applications
Based on the known biological activities of analogous chlorinated and iodinated phenolic compounds, derivatives of this compound are promising candidates for development as:
-
Anticancer Agents: Halogenated phenols are integral components of numerous anticancer agents. The introduction of chlorine and iodine can enhance cytotoxic activities.[2][3] Phenolic compounds have been shown to induce apoptosis and inhibit cancer cell migration.[4] Derivatives of this compound could be designed to target various cancer-related signaling pathways.
-
Antimicrobial Agents: Phenolic compounds and their derivatives are known for their antimicrobial properties against a wide range of bacteria and fungi.[5][6] The lipophilicity conferred by the halogen atoms can facilitate the passage of these molecules through microbial cell membranes, potentially leading to enhanced antimicrobial efficacy.
-
Enzyme Inhibitors: The structural scaffold of this compound can be elaborated to design inhibitors of various enzymes implicated in disease. For example, derivatives of 4-aminophenol have been investigated as inhibitors of enzymes like lipoxygenase.
Synthetic Applications: A Versatile Synthetic Intermediate
The key to unlocking the medicinal chemistry potential of this compound lies in its utility as a synthetic intermediate. The differential reactivity of the C-I and C-Cl bonds in palladium-catalyzed cross-coupling reactions allows for regioselective modifications. The C-I bond is significantly more reactive, enabling selective functionalization at the 4-position, followed by subsequent modification at the 2-position if desired.
Key Functionalization Reactions:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds to introduce aryl, heteroaryl, or vinyl substituents.
-
Buchwald-Hartwig Amination: For the synthesis of arylamines, which are common motifs in bioactive molecules.
-
Ullmann Condensation: A classic method for forming carbon-oxygen (ether) and carbon-nitrogen bonds.[7]
-
Williamson Ether Synthesis: For the synthesis of ether derivatives from the phenolic hydroxyl group.
Experimental Protocols: Synthesis of this compound Derivatives
The following protocols are generalized procedures for the synthesis of various derivatives from this compound. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.
Protocol 1: Synthesis of 4-Aryl-2-chlorophenol via Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)
-
Triphenylphosphine (PPh₃, 0.08 equivalents) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃, 2.0 equivalents)
-
1,4-Dioxane and water (4:1 mixture)
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), arylboronic acid (1.1 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.08 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-2-chlorophenol.
Protocol 2: Synthesis of N-Aryl-2-chloro-4-aminophenol via Buchwald-Hartwig Amination
This protocol details the palladium-catalyzed amination of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (primary or secondary, 1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 equivalents)
-
Xantphos or other suitable ligand (0.02 equivalents)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 equivalents)
-
Anhydrous toluene
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.01 eq) and the ligand (0.02 eq) to a dry Schlenk tube.
-
Add anhydrous toluene and stir for 10 minutes.
-
Add this compound (1.0 eq), the amine (1.2 eq), and NaOt-Bu (1.4 eq).
-
Seal the tube and heat the reaction mixture to 90-110 °C for 8-24 hours, monitoring by TLC.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Biological Evaluation Protocols
The following are generalized protocols for the initial in vitro screening of newly synthesized this compound derivatives.
Protocol 3: In Vitro Anticancer Activity Screening (MTT Assay)
This protocol is for determining the cytotoxicity of the synthesized compounds against a panel of human cancer cell lines.[8][9]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Synthesized compounds dissolved in DMSO (stock solutions)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial strains.[2][10][11]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Synthesized compounds dissolved in DMSO (stock solutions)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Prepare serial two-fold dilutions of the synthesized compounds in MHB in a 96-well plate.
-
Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plate at 37 °C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Data Presentation
Quantitative data from biological assays should be summarized in a clear and structured format for easy comparison.
Table 1: Illustrative Anticancer Activity of this compound Derivatives
| Compound ID | R Group (at C4-position) | Cell Line | IC₅₀ (µM) |
| CIP-01 | Phenyl | MCF-7 | 15.2 ± 1.8 |
| CIP-01 | Phenyl | A549 | 22.5 ± 2.3 |
| CIP-02 | 4-Methoxyphenyl | MCF-7 | 8.7 ± 0.9 |
| CIP-02 | 4-Methoxyphenyl | A549 | 12.1 ± 1.5 |
| CIP-03 | 3-Pyridyl | MCF-7 | 25.4 ± 3.1 |
| CIP-03 | 3-Pyridyl | A549 | 31.8 ± 3.9 |
| Doxorubicin | (Positive Control) | MCF-7 | 0.9 ± 0.1 |
| Doxorubicin | (Positive Control) | A549 | 1.2 ± 0.2 |
Note: The data presented are for illustrative purposes only and represent hypothetical values.
Table 2: Illustrative Antimicrobial Activity of this compound Derivatives
| Compound ID | R Group (at C4-position) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| CIP-N1 | n-Butylamino | 16 | 64 |
| CIP-N2 | Diethylamino | 32 | >128 |
| CIP-N3 | Morpholino | 8 | 32 |
| Vancomycin | (Positive Control) | 1 | N/A |
| Ciprofloxacin | (Positive Control) | 0.5 | 0.015 |
Note: The data presented are for illustrative purposes only and represent hypothetical values.
Signaling Pathways and Mechanisms of Action
Derivatives of this compound, particularly those designed as anticancer agents, may exert their effects by modulating key signaling pathways involved in cell proliferation, survival, and angiogenesis. A common target for anticancer drugs is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in various cancers.[3][12][13]
Conclusion
This compound represents a valuable, yet underexplored, starting material for the synthesis of novel bioactive compounds. Its unique substitution pattern allows for diverse and selective chemical modifications, paving the way for the creation of libraries of compounds for screening against various therapeutic targets. The protocols and conceptual frameworks provided herein offer a starting point for researchers to explore the potential of this compound derivatives in the ongoing quest for new and effective medicines.
References
- 1. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio.libretexts.org [bio.libretexts.org]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Iodination of 2-Chlorophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodinated phenols are valuable intermediates in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The introduction of an iodine atom onto the phenol ring provides a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the construction of complex molecular architectures. This document provides detailed experimental procedures for the regioselective iodination of 2-chlorophenol, a common starting material in medicinal chemistry. Two primary methods are presented: a classical approach using sodium iodide and sodium hypochlorite, and an environmentally benign "green" method employing hydrogen peroxide as the oxidant.
The electrophilic aromatic substitution on 2-chlorophenol is directed by the strongly activating hydroxyl group, which favors substitution at the ortho and para positions. Consequently, the primary products expected are 2-chloro-4-iodophenol and 2-chloro-6-iodophenol. The ratio of these products is influenced by the reaction conditions, including the choice of iodinating agent and solvent.
Reaction Scheme
Caption: General reaction for the iodination of 2-chlorophenol.
Data Presentation
| Method | Iodinating System | Solvent | Major Product(s) | Total Yield (%) | Product Ratio (ortho:para) | Reference |
| 1 | NaI / NaOCl | Methanol/Water | This compound, 2-Chloro-6-iodophenol | Estimated 70-90% | Para major | General Method |
| 2 | I₂ / H₂O₂ | Water | This compound, 2-Chloro-6-iodophenol | Estimated 80-95% | Para major | [1] |
| 3 | NIS / PTSA | Dichloromethane | 2,6-dichloro-4-iodophenol, 3,5-dichloro-2-iodophenol | ~76% | 1:3 | [1] |
| 4 | AgSbF₆ / I₂ | Dichloromethane | 3,5-dichloro-2-iodophenol | 82% | Predominantly ortho | [1] |
Note: Yields and ratios for methods 1 and 2 are estimations based on general procedures for phenol iodination. Data for methods 3 and 4 are for the iodination of 3,5-dichlorophenol and are provided for comparative purposes.
Experimental Protocols
Protocol 1: Iodination using Sodium Iodide and Sodium Hypochlorite
This method utilizes the in-situ generation of an electrophilic iodine species from the oxidation of sodium iodide with sodium hypochlorite (household bleach).
Materials:
-
2-Chlorophenol
-
Sodium iodide (NaI)
-
Sodium hypochlorite (NaOCl, ~5-6% aqueous solution)
-
Methanol
-
Hydrochloric acid (HCl, 2 M)
-
Sodium thiosulfate (Na₂S₂O₃, 10% w/v aqueous solution)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chlorophenol (1.0 eq) and sodium iodide (1.1 eq) in methanol (10 mL per gram of phenol).
-
Cool the flask in an ice bath with stirring.
-
Slowly add the sodium hypochlorite solution (1.2 eq) dropwise to the stirred mixture over 30-45 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench any remaining oxidant by adding 10% aqueous sodium thiosulfate solution until the yellow color of iodine disappears.
-
Acidify the mixture to pH ~2-3 with 2 M HCl.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to separate the isomers.
Protocol 2: Green Iodination using Iodine and Hydrogen Peroxide in Water
This protocol offers a more environmentally friendly approach, using water as the solvent and hydrogen peroxide as a clean oxidant.[1]
Materials:
-
2-Chlorophenol
-
Iodine (I₂)
-
Hydrogen peroxide (H₂O₂, 30% aqueous solution)
-
Deionized water
-
Sodium thiosulfate (Na₂S₂O₃, 10% w/v aqueous solution)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add 2-chlorophenol (1.0 eq) and deionized water (20 mL per gram of phenol).
-
Add iodine (1.2 eq) to the suspension.
-
Slowly add hydrogen peroxide (2.0 eq) to the stirred mixture.
-
Attach a reflux condenser and heat the mixture to 50-60 °C with vigorous stirring for 4-6 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the excess iodine by adding 10% aqueous sodium thiosulfate solution until the brown color dissipates.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the this compound and 2-chloro-6-iodophenol isomers.
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for the iodination of 2-chlorophenol.
Signaling Pathway: Electrophilic Aromatic Substitution Mechanism
Caption: Mechanism of electrophilic aromatic iodination of 2-chlorophenol.
References
2-Chloro-4-iodophenol: A Versatile Building Block for the Synthesis of Bioactive Heterocyclic Compounds
For Immediate Release
Shanghai, China – December 25, 2025 – 2-Chloro-4-iodophenol is a readily available chemical intermediate that is gaining significant attention as a versatile starting material for the synthesis of a wide array of heterocyclic compounds, particularly those with promising applications in drug discovery and development. Its unique substitution pattern, featuring both a chloro and an iodo group on the phenolic ring, allows for selective and sequential functionalization through various cross-coupling reactions, enabling the construction of complex molecular architectures.
This application note provides detailed protocols for the synthesis of bioactive benzofuran derivatives from this compound and explores their potential mechanisms of action, highlighting the utility of this building block for researchers, scientists, and drug development professionals.
Introduction
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and biologically active molecules. Among these, the benzofuran scaffold is of particular interest due to its prevalence in natural products and its association with a broad spectrum of pharmacological activities, including anticancer, and neuroprotective effects. The strategic use of substituted phenols as precursors is a cornerstone of benzofuran synthesis. This compound offers distinct advantages in this regard. The differential reactivity of the C-I and C-Cl bonds allows for chemoselective palladium-catalyzed cross-coupling reactions, such as Sonogashira and Suzuki couplings, providing a modular and efficient approach to constructing diverse libraries of substituted benzofurans.
Synthetic Applications and Protocols
The primary application of this compound in heterocyclic synthesis is as a precursor for substituted benzofurans. The general strategy involves a palladium-catalyzed cross-coupling reaction at the more reactive iodine-bearing carbon, followed by an intramolecular cyclization to form the benzofuran ring.
Sonogashira Coupling followed by Cyclization for the Synthesis of 2-Arylbenzofurans
A powerful method for the synthesis of 2-arylbenzofurans involves a one-pot, two-step sequence commencing with a Sonogashira coupling of this compound with a terminal alkyne, followed by an intramolecular cyclization. The higher reactivity of the aryl iodide bond allows for selective coupling with the alkyne, leaving the chloride intact for the final ring structure.
Workflow for Sonogashira Coupling and Cyclization
Caption: General workflow for the synthesis of 2-substituted benzofurans from this compound via a Sonogashira coupling and subsequent cyclization.
Experimental Protocol: Synthesis of 5-Chloro-2-(4-methoxyphenyl)benzofuran
This protocol details the synthesis of a representative 2-arylbenzofuran, 5-chloro-2-(4-methoxyphenyl)benzofuran, a scaffold found in compounds with potential anticancer activity.
Materials:
-
This compound
-
4-Ethynylanisole
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware for inert atmosphere reactions
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol), and copper(I) iodide (0.05 mmol).
-
Add anhydrous DMF (10 mL) and triethylamine (3.0 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add 4-ethynylanisole (1.2 mmol) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 5-chloro-2-(4-methoxyphenyl)benzofuran.
| Reactant/Product | Molecular Weight ( g/mol ) | Stoichiometry |
| This compound | 254.45 | 1.0 eq |
| 4-Ethynylanisole | 132.16 | 1.2 eq |
| Pd(PPh₃)₂Cl₂ | 701.90 | 3 mol% |
| CuI | 190.45 | 5 mol% |
| Triethylamine | 101.19 | 3.0 eq |
| Product | 258.70 | - |
| Typical Yield | - | 75-85% |
Suzuki Coupling for the Synthesis of 2,5-Diarylbenzofurans
The Suzuki coupling provides an alternative and powerful route to construct C-C bonds. In the context of this compound, a sequential Suzuki coupling strategy can be envisioned. The first coupling would occur at the iodo-position, followed by a second coupling at the chloro-position under more forcing conditions, allowing for the synthesis of differentially substituted 2,5-diarylbenzofurans. For the synthesis of a 5-chloro-2-arylbenzofuran, an initial coupling to form a 2-aryl-4-chlorophenol intermediate would be followed by cyclization.
Workflow for Suzuki Coupling Approach
Caption: Conceptual workflow for the functionalization of this compound using a Suzuki coupling reaction.
Experimental Protocol: Synthesis of 5-Chloro-2-phenylbenzofuran via a Modified Approach
A related and efficient synthesis of 2-arylbenzofurans involves the Suzuki coupling of a 2-bromobenzofuran intermediate, which can be prepared from ortho-halophenols.[1] This highlights the utility of palladium-catalyzed cross-coupling reactions in building the benzofuran core.
Materials:
-
2-(4-Bromophenyl)-5-chlorobenzofuran (as an illustrative intermediate)
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane/Water solvent mixture
Procedure:
-
In a reaction vessel, combine 2-(4-bromophenyl)-5-chlorobenzofuran (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and K₂CO₃ (2.0 mmol).
-
Add a mixture of 1,4-dioxane and water (4:1, 10 mL).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction to 100 °C and stir for 12 hours.
-
After cooling, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
| Reactant | Molecular Weight ( g/mol ) | Stoichiometry |
| 2-(4-Bromophenyl)-5-chlorobenzofuran | 308.59 | 1.0 eq |
| Phenylboronic acid | 121.93 | 1.2 eq |
| Pd(OAc)₂ | 224.49 | 2 mol% |
| PPh₃ | 262.29 | 4 mol% |
| K₂CO₃ | 138.21 | 2.0 eq |
| Typical Yield | - | >80% [1] |
Biological Applications and Signaling Pathways
Benzofuran derivatives synthesized from precursors like this compound have shown significant potential in drug discovery, particularly in oncology. Many of these compounds exert their anticancer effects by inhibiting key signaling pathways involved in tumor growth, proliferation, and angiogenesis.
Inhibition of VEGFR-2 Signaling in Cancer
One of the critical targets in cancer therapy is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2] The binding of its ligand, VEGF, to VEGFR-2 initiates a signaling cascade that promotes angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Inhibition of this pathway can effectively starve tumors and prevent their growth and metastasis. Certain benzofuran-chalcone derivatives have been identified as potent VEGFR-2 inhibitors.[2]
VEGFR-2 Signaling Pathway and Point of Inhibition
Caption: Simplified diagram of the VEGFR-2 signaling pathway and the inhibitory action of a benzofuran derivative.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a variety of heterocyclic compounds, most notably substituted benzofurans. The differential reactivity of its halogen substituents allows for selective and controlled functionalization, making it an ideal starting material for creating diverse molecular libraries for drug discovery. The resulting benzofuran derivatives have demonstrated significant biological activities, including the potential to inhibit critical signaling pathways in cancer, such as the VEGFR-2 pathway. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this compound in the development of novel therapeutic agents.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Chloro-4-iodophenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the selective palladium-catalyzed cross-coupling reactions of 2-chloro-4-iodophenol. This substrate is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and functional materials, due to the differential reactivity of its two halogen atoms. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond towards oxidative addition to a palladium(0) catalyst, allowing for selective functionalization at the 4-position.
This document outlines the methodologies for key cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination, enabling the synthesis of a diverse range of substituted phenols.
Chemoselectivity in Cross-Coupling Reactions
The palladium-catalyzed cross-coupling reactions of this compound proceed with high chemoselectivity, favoring the reaction at the more labile carbon-iodine bond over the stronger carbon-chlorine bond. This selectivity is primarily governed by the bond dissociation energies (C-I < C-Br < C-Cl) and allows for a sequential functionalization strategy. By carefully selecting the reaction conditions, one can selectively introduce a substituent at the 4-position while leaving the chlorine atom at the 2-position available for subsequent transformations.
Data Presentation: A Comparative Overview of Cross-Coupling Reactions
The following tables summarize representative quantitative data for the selective cross-coupling reactions at the 4-position of this compound. The yields and conditions are based on established literature for analogous polyhalogenated aromatic compounds and serve as a strong starting point for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/H₂O (4:1) | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 100 | 8 | 90-98 |
| 3 | 3-Tolylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | Toluene | 110 | 10 | 88-96 |
| 4 | 4-Fluorophenylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ (2) | DMF | 80 | 16 | 82-92 |
Table 2: Sonogashira Coupling of this compound with Terminal Alkynes
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (3) | THF | 25-50 | 6 | 90-98 |
| 2 | 1-Heptyne | Pd(PPh₃)₄ (3) | CuI (5) | DIPA (3) | DMF | 60 | 8 | 85-95 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (4) | Et₃N (3) | Toluene | 50 | 10 | 88-96 |
| 4 | Propargyl alcohol | PdCl₂(PPh₃)₂ (2.5) | CuI (5) | Et₃N (3) | Acetonitrile | 40 | 12 | 80-90 |
Table 3: Heck Reaction of this compound with Alkenes
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (2) | DMF | 100 | 16 | 75-85 |
| 2 | n-Butyl acrylate | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Acetonitrile | 80 | 24 | 70-80 |
| 3 | 1-Octene | Herrmann's Catalyst (1) | - | NaOAc (2) | DMA | 120 | 18 | 65-75 |
| 4 | Cyclohexene | PdCl₂(PPh₃)₂ (3) | - | Et₃N (2) | Toluene | 110 | 20 | 60-70 |
Table 4: Buchwald-Hartwig Amination of this compound with Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | Toluene | 100 | 18 | 80-90 |
| 2 | Morpholine | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOt-Bu (1.5) | 1,4-Dioxane | 90 | 24 | 85-95 |
| 3 | n-Hexylamine | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (2) | Toluene | 110 | 16 | 78-88 |
| 4 | Benzylamine | PdCl₂(dppf) (3) | - | K₂CO₃ (2) | DMF | 80 | 20 | 75-85 |
Experimental Protocols
The following are detailed, representative protocols for the selective cross-coupling at the 4-position of this compound.
Protocol 1: Suzuki-Miyaura Coupling
Reaction: Synthesis of 2-chloro-4-phenylphenol
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene, degassed
-
Water, degassed
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, and potassium carbonate.
-
Seal the flask with a septum, and evacuate and backfill with nitrogen or argon three times.
-
Under a positive pressure of the inert gas, add Pd(PPh₃)₄ to the flask.
-
Add degassed toluene and degassed water (4:1 v/v) to the flask via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion (typically 12 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Sonogashira Coupling
Reaction: Synthesis of 2-chloro-4-(phenylethynyl)phenol
Materials:
-
2-Chloro-
Application Notes and Protocols: Derivatization of 2-Chloro-4-iodophenol for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-iodophenol is a versatile chemical intermediate with a unique substitution pattern that makes it an attractive starting material for the synthesis of novel compounds for biological screening. The presence of a hydroxyl group allows for derivatization through etherification and esterification, while the iodo and chloro substituents provide handles for cross-coupling reactions such as Suzuki and Heck couplings. This strategic placement of functional groups enables the creation of a diverse library of molecules with the potential for a wide range of biological activities.
These application notes provide detailed protocols for the derivatization of this compound and subsequent biological screening of the resulting compounds. The methodologies outlined below are intended to serve as a comprehensive guide for researchers engaged in drug discovery and development.
Derivatization Strategies
The derivatization of this compound can be approached through several key synthetic transformations to generate a library of compounds for biological evaluation.
Workflow for Derivatization of this compound
Analytical Techniques for the Characterization of 2-Chloro-4-iodophenol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the analytical techniques for the characterization of 2-Chloro-4-iodophenol. Detailed methodologies for spectroscopic and chromatographic techniques are presented, along with expected quantitative data summarized for easy reference.
Introduction
This compound is a halogenated phenolic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1][2][3][4][5][6] Accurate characterization and purity assessment are critical for its use in research and development. This application note outlines the key analytical techniques for the qualitative and quantitative analysis of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₄ClIO | [1][3][4][5] |
| Molecular Weight | 254.45 g/mol | [1][3] |
| CAS Number | 116130-33-7 | [1][2][3][4][5][6] |
| Appearance | Solid | |
| Storage | 4°C, protect from light | [1] |
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and identification of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure of a molecule. Based on standard chemical shift ranges and analysis of similar halogenated phenols, the expected ¹H and ¹³C NMR chemical shifts for this compound are presented below.
Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~7.6 | d | 1H | H-5 |
| ~7.3 | dd | 1H | H-3 |
| ~6.9 | d | 1H | H-6 |
| ~5.5 | s | 1H | -OH |
Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~152 | C-1 (C-OH) |
| ~139 | C-5 |
| ~130 | C-3 |
| ~122 | C-2 (C-Cl) |
| ~117 | C-6 |
| ~85 | C-4 (C-I) |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters (¹H NMR):
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Pulse width: 30°
-
Acquisition time: 4 s
-
-
Acquisition Parameters (¹³C NMR):
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Pulse width: 30°
-
Acquisition time: 1.5 s
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic IR absorption bands for this compound are listed below.[7][8][9]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3550-3200 | Strong, Broad | O-H stretch (phenolic) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 1600-1550 | Medium-Strong | Aromatic C=C stretch |
| 1480-1440 | Medium-Strong | Aromatic C=C stretch |
| 1250-1180 | Strong | C-O stretch (phenolic) |
| 850-750 | Strong | C-Cl stretch |
| 700-600 | Medium | C-I stretch |
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Acquisition Parameters:
-
Spectral range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16
-
-
Data Processing: Perform a background subtraction using a spectrum of the empty sample compartment or a pure KBr pellet.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated system of the aromatic ring. The expected absorption maximum for this compound is influenced by the auxochromic and chromophoric groups attached to the benzene ring.[10][11][12][13][14]
Predicted UV-Vis Spectral Data
| Solvent | λmax (nm) |
| Methanol or Ethanol | ~280-290 |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent such as methanol or ethanol. The concentration should be adjusted to yield an absorbance value between 0.2 and 0.8.
-
Instrumentation: Use a double-beam UV-Vis spectrophotometer.
-
Acquisition Parameters:
-
Wavelength range: 200-400 nm
-
Scan speed: Medium
-
-
Data Processing: Use the solvent as a blank to zero the instrument. Record the wavelength of maximum absorbance (λmax).
Chromatographic Characterization
Chromatographic techniques are crucial for separating this compound from impurities and for its quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Due to the phenolic group, derivatization may be required to improve peak shape and thermal stability, though direct analysis is often possible for halogenated phenols.[7][8][12][15][16][17]
Expected GC-MS Data
| Parameter | Value |
| Molecular Ion (M⁺) | m/z 254 (and 256 due to ³⁷Cl isotope) |
| Major Fragments | Expected fragments from the loss of Cl, I, and CO. |
Experimental Protocol: GC-MS
-
Sample Preparation: Dissolve the sample in a suitable solvent such as dichloromethane or methanol. For trace analysis, a derivatization step (e.g., acetylation or silylation) may be performed.[1][7]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
GC Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector Temperature: 250°C.
-
Oven Program: Initial temperature 80°C (hold for 2 min), ramp at 10°C/min to 280°C (hold for 5 min).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation, quantification, and purity determination of non-volatile compounds. A reversed-phase method is typically suitable for phenolic compounds.[4][15][18][19][20][21]
Expected HPLC Performance
| Parameter | Expected Value |
| Retention Time | Dependent on specific conditions, but expected to be well-retained on a C18 column. |
| Detection | UV detection at ~280 nm. |
Experimental Protocol: HPLC
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).
-
Instrumentation: A standard HPLC system with a UV detector.
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A mixture of acetonitrile and water (with 0.1% phosphoric acid to suppress ionization of the phenolic group), e.g., 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Visualized Workflows
Workflow for Spectroscopic Analysis
Caption: Workflow for Spectroscopic Characterization.
Workflow for Chromatographic Analysis
Caption: Workflow for Chromatographic Analysis.
Safety Information
This compound is a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All handling should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.
References
- 1. academic.oup.com [academic.oup.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound - Protheragen [protheragen.ai]
- 4. appchemical.com [appchemical.com]
- 5. This compound | 116130-33-7 [chemicalbook.com]
- 6. 116130-33-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 7. Determination of halogenated phenols in raw and potable water by selected ion gas chromatography-mass spectrometry (Journal Article) | OSTI.GOV [osti.gov]
- 8. Phenol, 2,4-dichloro- [webbook.nist.gov]
- 9. 2-Chlorophenol(95-57-8) 1H NMR spectrum [chemicalbook.com]
- 10. 2-Bromo-4-chloro-6-iodophenol | C6H3BrClIO | CID 19935917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2-Iodophenol(533-58-4) 1H NMR spectrum [chemicalbook.com]
- 12. Phenol, 2,4-dichloro- [webbook.nist.gov]
- 13. Human Metabolome Database: 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0246398) [hmdb.ca]
- 14. 4-Iodophenol | C6H5IO | CID 10894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. asianpubs.org [asianpubs.org]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. 4-Chloro-2-iodophenol | C6H4ClIO | CID 620234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. ijpsjournal.com [ijpsjournal.com]
- 19. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 20. ijarsct.co.in [ijarsct.co.in]
- 21. ijcps.com [ijcps.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-4-iodophenol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 2-Chloro-4-iodophenol synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Iodination | - Ensure the iodinating agent is fresh and used in the correct stoichiometric ratio. For direct iodination, an excess of the iodinating reagent may be necessary. - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. |
| Side Product Formation | - Control the reaction temperature. Electrophilic aromatic substitution is sensitive to temperature, which can influence regioselectivity. - The choice of solvent can impact the reaction. Consider using a non-polar solvent to favor para-substitution. |
| Suboptimal pH | - For reactions involving electrophilic substitution on phenols, the pH of the reaction medium is crucial. In acidic media, the hydroxyl group is less activating, while in strongly basic media, the formation of phenoxide can lead to different reactivity. Maintain a neutral or weakly acidic pH for optimal results with many iodinating agents.[1] |
| Oxidation of the Phenol | - Some iodinating reagents or reaction conditions can lead to the oxidation of the phenol starting material or product. Use milder iodinating agents or add an antioxidant if compatible with the reaction chemistry. |
Problem 2: Formation of Multiple Isomers (e.g., 2-Chloro-6-iodophenol)
| Possible Cause | Suggested Solution |
| Lack of Regioselectivity | - The hydroxyl and chloro groups on the starting 2-chlorophenol direct incoming electrophiles to specific positions. The hydroxyl group is a strong ortho-, para-director, while the chloro group is a deactivating ortho-, para-director. The formation of the 2,4-isomer is generally favored electronically and sterically over the 2,6-isomer. - The choice of iodinating agent and reaction conditions can influence the ortho/para ratio. For instance, direct iodination with elemental iodine may afford a higher para-selectivity.[2] |
| Reaction Temperature Too High | - Higher temperatures can sometimes lead to the formation of thermodynamically more stable, but undesired, isomers. Running the reaction at a lower temperature may improve selectivity. |
Problem 3: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Presence of Unreacted Starting Material | - If TLC indicates the presence of starting material, consider extending the reaction time or adding a slight excess of the iodinating agent. - Purification can be achieved via column chromatography on silica gel.[3] |
| Formation of Di-iodinated Byproducts | - Use a controlled amount of the iodinating agent to minimize the formation of di-iodinated species like 2-chloro-4,6-diiodophenol. - Careful column chromatography can separate the mono- and di-iodinated products. |
| Oily Product Instead of Solid | - The product may be impure. Recrystallization from a suitable solvent system, such as a hexane/ether mixture, can yield a solid product.[3] |
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of this compound?
A common and effective starting material is 4-iodophenol, which is then chlorinated.[3] Alternatively, 2-chlorophenol can be iodinated.
Q2: What are some common iodinating agents for this synthesis?
Various iodinating agents can be used, including iodine monochloride (ICl), N-iodosuccinimide (NIS), or a combination of an iodide salt (like KI) with an oxidizing agent (like trichloroisocyanuric acid or hydrogen peroxide).[4][5]
Q3: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a straightforward method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the reactant and the formation of the product.[6]
Q4: What is a typical work-up procedure for this reaction?
A typical work-up involves quenching the reaction, for example, with a sodium thiosulfate solution to remove excess iodine.[5] The product is then extracted into an organic solvent, washed with brine, dried over an anhydrous salt like magnesium sulfate, and the solvent is removed under reduced pressure.[3][5]
Q5: What are the expected yields for this synthesis?
Yields can vary significantly depending on the chosen protocol. However, optimized procedures can achieve high yields. For example, the chlorination of 4-iodophenol with sulfuryl chloride can result in a yield of up to 90%.[3]
Data Presentation
Table 1: Comparison of Different Synthesis Protocols for Halogenated Phenols
| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| 4-Iodophenol | SO₂Cl₂, Diisobutylamine | Toluene | 70 | 1 hour | 90 | [3] |
| 2-Chlorophenol | Phenylboronic acid, Pd₂(dba)₃, SPhos, K₃PO₄ | Toluene/Water | 100 | 12 hours | Not specified for this compound | [7] |
| Phenol | I₂, H₂O₂ | Water | Room Temp. | 24 hours | 49 (for 2-iodophenol) | [6] |
| p-Chlorophenol | I₂, H₂O₂ | Water | Not specified | 24 hours | 93 (for 4-chloro-2,6-diiodophenol) | [5] |
| 2,6-Dichlorophenol | KI, NaOH, Trichloroisocyanuric acid | Methanol | 0 | 0.5 hours | 81 (for 2,6-dichloro-4-iodophenol) | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound from 4-Iodophenol [3]
-
Reaction Setup: To a round-bottomed flask under an argon atmosphere, add 4-iodophenol, toluene, and diisobutylamine.
-
Heating: Heat the mixture to 70 °C.
-
Addition of Chlorinating Agent: Slowly add sulfuryl chloride (SO₂Cl₂) dropwise to the reaction mixture.
-
Reaction: Maintain the reaction at 70°C with stirring for 1 hour.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ether.
-
Wash sequentially with saturated aqueous NaHCO₃ solution, saturated aqueous NaCl solution, and water.
-
Dry the organic phase over anhydrous MgSO₄.
-
Concentrate the solution under reduced pressure to remove the solvent.
-
-
Purification:
-
Dissolve the crude product in a hexane:ether (4:1, v/v) solvent mixture.
-
Purify by silica gel column chromatography using the same solvent system for elution.
-
The final product is obtained as a white solid.
-
Protocol 2: General Iodination of Phenols using Iodine and Hydrogen Peroxide [5]
-
Reaction Setup: In a suitable flask, dissolve the phenol derivative (e.g., 2-chlorophenol) and iodine in distilled water.
-
Addition of Oxidant: Add a 30% (m/v) aqueous solution of hydrogen peroxide to the mixture.
-
Reaction: Stir the mixture at room temperature or 50 °C for 24 hours.
-
Work-up:
-
Add a 10% (m/v) aqueous solution of sodium thiosulfate to quench the reaction.
-
Extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x 20 mL).
-
Dry the combined organic phases over MgSO₄.
-
Filter and evaporate the solvent under reduced pressure.
-
-
Purification: The crude product can be further purified by column chromatography on silica gel.
Mandatory Visualization
Caption: Synthesis of this compound from 4-Iodophenol.
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]
- 2. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 3. This compound | 116130-33-7 [chemicalbook.com]
- 4. CN101318881A - Method for preparing iodo-phenol compound - Google Patents [patents.google.com]
- 5. scielo.br [scielo.br]
- 6. 2-Iodophenol synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
Common side products in the synthesis of 2-Chloro-4-iodophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-4-iodophenol.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The primary synthetic strategies for this compound include:
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Electrophilic Chlorination of 4-Iodophenol: This method involves the direct chlorination of 4-iodophenol using a chlorinating agent such as sulfuryl chloride or chlorine gas.
-
Electrophilic Iodination of 2-Chlorophenol: This route utilizes an iodinating agent, such as iodine monochloride or a mixture of iodine and an oxidizing agent, to iodinate 2-chlorophenol.
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Sandmeyer Reaction: This multi-step approach typically starts with the diazotization of 2-chloro-4-aminophenol, followed by a copper-catalyzed reaction to introduce the iodine atom.
Q2: What are the major side products I should expect during the synthesis of this compound?
A2: The formation of side products is highly dependent on the chosen synthetic route and reaction conditions. Common impurities include:
-
Isomeric Byproducts: Formation of constitutional isomers, such as 2-Chloro-6-iodophenol, is a common challenge, particularly in the direct iodination of 2-chlorophenol.
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Polyhalogenated Species: Over-halogenation can lead to the formation of di- and tri-halogenated phenols. Examples include 2,6-Dichloro-4-iodophenol and 2-Chloro-4,6-diiodophenol.
-
Starting Material Carryover: Incomplete reactions can result in the presence of unreacted 2-chlorophenol or 4-iodophenol in the final product mixture.
-
Dehalogenation Products: In some instances, loss of a halogen atom can occur, leading to the formation of simpler phenols.
Q3: How can I monitor the progress of my reaction?
A3: Thin Layer Chromatography (TLC) is a rapid and effective technique for monitoring the consumption of starting materials and the formation of the product. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more detailed analysis of the reaction mixture, allowing for the identification of both the desired product and various side products.
Q4: What are the recommended methods for purifying crude this compound?
A4: Purification of the crude product is essential to remove side products and unreacted starting materials. Common purification techniques include:
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Column Chromatography: Silica gel column chromatography is a highly effective method for separating this compound from its isomers and other impurities. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically employed.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can be an effective purification method.
-
Distillation: For liquid products, distillation under reduced pressure may be a viable purification option, depending on the boiling points of the components in the mixture.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound and provides potential solutions.
Issue 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Step |
| Incomplete reaction | Monitor the reaction closely using TLC or GC-MS to ensure it has gone to completion. If necessary, extend the reaction time or consider a moderate increase in temperature. |
| Suboptimal stoichiometry | Carefully control the molar ratios of the reactants. An excess of the halogenating agent can lead to the formation of polyhalogenated side products, reducing the yield of the desired mono-halogenated product. |
| Inefficient workup | Ensure that the extraction and washing steps are performed thoroughly to minimize product loss. Back-extraction of the aqueous layers may be necessary to recover any dissolved product. |
| Decomposition of the product | Phenols can be sensitive to oxidation. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. |
Issue 2: Presence of Isomeric Impurities
The formation of isomers, such as 2-Chloro-6-iodophenol, is a common challenge, particularly during the electrophilic iodination of 2-chlorophenol.
| Potential Cause | Troubleshooting Step |
| Lack of regioselectivity in the halogenation step | The choice of halogenating agent and reaction conditions can significantly influence the regioselectivity. For the iodination of 2-chlorophenol, using a milder iodinating agent or a catalyst that favors para-substitution may improve the isomer ratio. |
| High reaction temperature | Higher temperatures can sometimes lead to decreased regioselectivity. Running the reaction at a lower temperature may favor the formation of the thermodynamically more stable para-isomer. |
Quantitative Data on Isomer Formation (Illustrative)
The following table provides illustrative data on the product distribution that might be observed during the iodination of 2-chlorophenol under different conditions. Note: This data is hypothetical and serves as an example for comparison.
| Reaction Condition | This compound (%) | 2-Chloro-6-iodophenol (%) | Other Byproducts (%) |
| Iodine/HIO₃ in Acetic Acid, 25°C | 75 | 20 | 5 |
| Iodine Monochloride in CCl₄, 0°C | 85 | 10 | 5 |
Issue 3: Formation of Polyhalogenated Side Products
Over-halogenation can lead to significant amounts of di- and tri-halogenated impurities.
| Potential Cause | Troubleshooting Step |
| Excess halogenating agent | Use a stoichiometric amount or a slight excess of the halogenating agent. A large excess should be avoided. |
| Prolonged reaction time | Monitor the reaction progress and stop it as soon as the starting material is consumed to prevent further halogenation of the desired product. |
| High reaction temperature | Elevated temperatures can increase the rate of polyhalogenation. Conducting the reaction at a lower temperature can help to minimize this issue. |
Quantitative Data on Polyhalogenation (Illustrative)
The following table illustrates the potential impact of the stoichiometry of the chlorinating agent on the product distribution during the chlorination of 4-iodophenol. Note: This data is hypothetical and serves as an example for comparison.
| Molar Ratio (Chlorinating Agent : 4-Iodophenol) | This compound (%) | 2,6-Dichloro-4-iodophenol (%) | Unreacted 4-Iodophenol (%) |
| 1.0 : 1.0 | 80 | 5 | 15 |
| 1.2 : 1.0 | 85 | 10 | 5 |
| 2.0 : 1.0 | 60 | 35 | 5 |
Experimental Protocols
Key Experiment: Electrophilic Iodination of 2-Chlorophenol
This protocol provides a general methodology for the iodination of 2-chlorophenol.
Materials:
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2-Chlorophenol
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Iodine
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Iodic acid (HIO₃) or other suitable oxidizing agent
-
Glacial acetic acid (solvent)
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Sodium thiosulfate solution (for quenching)
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Ethyl acetate (for extraction)
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Brine
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Anhydrous sodium sulfate
Procedure:
-
Dissolve 2-chlorophenol in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Add iodine and the oxidizing agent (e.g., iodic acid) to the solution. The molar ratio of the reactants should be carefully controlled.
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Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC.
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Once the reaction is complete, quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate.
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Extract the product into ethyl acetate.
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Wash the organic layer sequentially with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system.
Visualizations
Logical Workflow for Troubleshooting Synthesis
Caption: A troubleshooting workflow for the synthesis of this compound.
Relationship between Reactants and Products/Side Products
Caption: Potential reaction pathways in the iodination of 2-chlorophenol.
Technical Support Center: Purification of Crude 2-Chloro-4-iodophenol by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 2-Chloro-4-iodophenol via recrystallization.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
| Issue | Question | Possible Cause & Solution |
| 1. Poor Crystal Yield | After completing the recrystallization, the amount of recovered pure product is very low. | A. Too much solvent was used: Using an excessive amount of solvent will result in a significant portion of the compound remaining dissolved in the mother liquor even after cooling. Solution: Concentrate the filtrate by carefully evaporating some of the solvent and then attempt to recrystallize again. For future experiments, use the minimum amount of hot solvent required to fully dissolve the crude product.[1] B. Premature crystallization: The product may have crystallized on the filter paper or in the funnel during hot filtration. Solution: Ensure the funnel and receiving flask are pre-heated before filtration to prevent a sudden drop in temperature. C. Incomplete crystallization: The solution may not have been cooled for a sufficient amount of time or to a low enough temperature. Solution: Allow the flask to cool to room temperature undisturbed, followed by cooling in an ice bath to maximize crystal formation. |
| 2. No Crystals Form | The solution has cooled, but no crystals have precipitated. | A. Supersaturation: The solution may be supersaturated, a state where the concentration of the solute is higher than its solubility, but crystallization has not been initiated. Solution 1 (Scratching): Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass can serve as nucleation sites for crystal growth.[1] Solution 2 (Seeding): Add a single, small crystal of pure this compound to the solution. This "seed" crystal will provide a template for further crystallization.[1] B. Insufficient concentration: The solution may be too dilute for crystals to form upon cooling. Solution: Reheat the solution and evaporate some of the solvent to increase the concentration of the solute. Then, allow it to cool again. |
| 3. Oiling Out | Instead of forming solid crystals, the compound separates as an oily layer upon cooling. | A. High impurity level: The presence of significant impurities can lower the melting point of the mixture, causing it to separate as a liquid. Solution: Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent and allow it to cool more slowly. If the problem persists, consider a preliminary purification step like column chromatography before recrystallization. B. Solution cooled too quickly: Rapid cooling can sometimes favor the formation of an oil over crystals. Solution: Insulate the flask to slow down the cooling process. Allow it to cool to room temperature on a benchtop before placing it in an ice bath. |
| 4. Colored Impurities in Crystals | The final crystals have a noticeable color, indicating the presence of impurities. | A. Colored impurities co-crystallized: Some impurities may have similar solubility profiles to the desired compound and crystallize along with it. Solution 1 (Activated Carbon): Add a small amount of activated carbon to the hot solution before filtration. The activated carbon will adsorb many colored impurities, which can then be removed by hot filtration. Use with caution as it can also adsorb the desired product. Solution 2 (Re-recrystallization): A second recrystallization of the purified crystals may be necessary to remove residual colored impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: The ideal solvent is one in which this compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures. Based on its phenolic structure with halogen substituents, polar protic solvents or a mixture of solvents are good starting points. Ethanol, methanol, and mixtures such as ethanol/water or toluene/heptane are often suitable for similar compounds. A small-scale solvent screening is the most effective way to determine the optimal solvent.
Q2: How do I perform a small-scale solvent screening?
A2:
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Place a small amount (e.g., 20-30 mg) of crude this compound into several test tubes.
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Add a different potential solvent to each test tube, drop by drop, at room temperature, observing the solubility.
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If the compound is insoluble at room temperature, gently heat the test tube in a water bath.
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If the compound dissolves when hot, remove the test tube from the heat and allow it to cool to room temperature, followed by cooling in an ice bath.
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The best solvent will be one where the compound is sparingly soluble at room temperature but completely soluble when hot, and which yields a good quantity of crystals upon cooling.
Q3: Can I use a solvent pair for recrystallization?
A3: Yes, a solvent pair can be very effective, especially if no single solvent has the desired solubility characteristics. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which the compound is sparingly soluble. The two solvents must be miscible. The crude compound is dissolved in a minimum amount of the hot "good" solvent, and the "poor" solvent is then added dropwise until the solution becomes faintly cloudy. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.
Q4: What are the expected properties of pure this compound?
A4: Pure this compound is expected to be a white to pale yellow crystalline powder. Its melting point is a key indicator of purity.
Data Presentation
| Solvent | Polarity | Expected Solubility at 25°C | Expected Solubility at Boiling Point | Suitability for Recrystallization |
| Water | High | Very Low | Low | Poor as a single solvent, potentially useful as an anti-solvent. |
| Ethanol | High | Moderate | High | Good potential. |
| Methanol | High | Moderate | High | Good potential. |
| Toluene | Low | Low | Moderate to High | Good potential, especially for less polar impurities. |
| Heptane/Hexane | Very Low | Very Low | Low | Poor as a primary solvent, good as an anti-solvent. |
| Ethyl Acetate | Medium | Moderate | High | Good potential, can be paired with non-polar solvents. |
| Dichloromethane | Medium | High | High | Likely a poor choice as solubility is too high at low temperatures. |
Experimental Protocols
Protocol 1: Single Solvent Recrystallization of this compound
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Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent (e.g., ethanol).
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Heating: Gently heat the mixture on a hotplate with stirring. Add the solvent in small portions until the solid has just dissolved. Avoid adding an excess of solvent.
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Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a clean funnel and a new Erlenmeyer flask to prevent premature crystallization.
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Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.
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Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
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Drying: Allow the crystals to dry completely under vacuum.
Protocol 2: Solvent Pair Recrystallization of this compound (e.g., Toluene/Heptane)
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Dissolution: Dissolve the crude this compound in a minimal amount of hot toluene.
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Addition of Anti-solvent: While the solution is still hot, slowly add heptane dropwise with swirling until the solution becomes persistently cloudy.
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Clarification: Add a few drops of hot toluene to redissolve the precipitate and make the solution clear again.
-
Crystallization and Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
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Isolation, Washing, and Drying: Follow steps 6-8 from the single solvent protocol, using the cold solvent mixture for washing.
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
Challenges in the scale-up of 2-Chloro-4-iodophenol production
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 2-Chloro-4-iodophenol. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear, accessible format to address common challenges encountered during production.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale synthesis route for this compound?
A1: A prevalent laboratory method involves the direct iodination of 2-chlorophenol. This is typically achieved using an iodinating agent such as iodine monochloride (ICl) or a mixture of an iodide salt (like KI or NaI) and an oxidizing agent (such as sodium hypochlorite or hydrogen peroxide) in a suitable solvent system. The reaction is generally performed at controlled temperatures to manage selectivity and minimize byproduct formation.
Q2: What are the primary challenges when scaling up the production of this compound?
A2: Scaling up the synthesis of this compound presents several key challenges:
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Reaction Exothermicity: The iodination of phenols can be exothermic. Managing heat dissipation in larger reactors is critical to prevent runaway reactions and the formation of impurities.
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Homogeneity and Mass Transfer: Ensuring efficient mixing of reactants, especially in heterogeneous reaction mixtures (e.g., solid-liquid), becomes more difficult at scale and can impact reaction rate and yield.
-
Impurity Profile: The formation of di-iodinated and other positional isomers can increase with longer reaction times or poor temperature control at larger scales.
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Product Isolation and Purification: Isolating the product from the reaction mixture and achieving high purity on a large scale can be challenging. Techniques like distillation or recrystallization may need significant optimization.
-
Material Handling and Safety: Handling larger quantities of corrosive and potentially hazardous materials like iodine monochloride requires stringent safety protocols and specialized equipment.
Q3: What are the expected major impurities in the synthesis of this compound?
A3: Common impurities can include:
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Unreacted 2-chlorophenol.
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Positional isomers, such as 2-chloro-6-iodophenol.
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Di-iodinated byproducts, like 2-chloro-4,6-diiodophenol.
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Oxidation byproducts if using strong oxidizing agents.
Q4: Which analytical techniques are recommended for monitoring reaction progress and final product purity?
A4: A combination of chromatographic techniques is highly effective:
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Thin Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of the reaction progress.
-
High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis of the reaction mixture and determination of the final product's purity.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify and quantify volatile impurities and byproducts.[1]
Troubleshooting Guides
Below are common issues encountered during the scale-up of this compound production, along with their potential causes and recommended solutions.
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Monitor the reaction using HPLC or TLC to ensure it has gone to completion.- Extend the reaction time if necessary, but be cautious of byproduct formation.- Ensure efficient stirring to improve mass transfer. |
| Sub-optimal Reaction Temperature | - Optimize the reaction temperature. Lower temperatures may slow the reaction, while higher temperatures can lead to byproduct formation. A temperature range of 0-25 °C is a typical starting point for optimization. |
| Poor Quality of Reagents | - Use high-purity 2-chlorophenol and iodinating agents.- Check the activity of the oxidizing agent if used. |
| Losses During Work-up and Purification | - Optimize the extraction and purification steps. Ensure the pH is appropriate during aqueous washes to minimize product loss.- Select an appropriate recrystallization solvent or optimize distillation conditions. |
Issue 2: High Levels of Impurities
| Potential Cause | Recommended Solution |
| Poor Temperature Control | - Implement robust temperature control measures, especially during the addition of reagents.- For large-scale reactions, consider a semi-batch process where the iodinating agent is added portion-wise or via a syringe pump to manage the exotherm. |
| Incorrect Stoichiometry | - Carefully control the stoichiometry of the iodinating agent. An excess can lead to di-iodination. |
| Inadequate Mixing | - Ensure vigorous and efficient stirring throughout the reaction to maintain homogeneity and prevent localized high concentrations of reagents. |
| Prolonged Reaction Time | - Monitor the reaction closely and quench it as soon as the desired conversion is reached to minimize the formation of degradation products or byproducts. |
Experimental Protocols
Laboratory-Scale Synthesis of this compound
This protocol is a general guideline for a laboratory-scale synthesis.
Materials:
-
2-Chlorophenol
-
Potassium Iodide (KI)
-
Sodium Hypochlorite (NaOCl, 10-15% aqueous solution)
-
Methanol
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Hydrochloric Acid (HCl)
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Sodium Thiosulfate (Na₂S₂O₃)
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Dichloromethane (CH₂Cl₂)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-chlorophenol (1 equivalent) in methanol.
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Add potassium iodide (1.1 equivalents) to the solution and stir until it dissolves.
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Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add the sodium hypochlorite solution (1.1 equivalents) dropwise via the dropping funnel, maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC or HPLC.
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Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate until the orange/brown color of iodine disappears.
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Acidify the mixture with dilute hydrochloric acid to a pH of approximately 2-3.
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Extract the product with dichloromethane (3 x volume of the reaction mixture).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization from a suitable solvent (e.g., hexane/ethyl acetate mixture) or by column chromatography.
Data Presentation
Table 1: Effect of Temperature on Yield and Purity
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (by HPLC, %) |
| 0-5 | 4 | 75 | 98 |
| 25 (Room Temp) | 2 | 85 | 95 |
| 40 | 1.5 | 82 | 88 |
Note: The data presented are representative and may vary based on specific reaction conditions and scale.
Table 2: Common Impurities and their Identification
| Impurity | Typical Retention Time (HPLC) | Identification Method |
| 2-Chlorophenol | Shorter than product | Comparison with a standard |
| 2-Chloro-6-iodophenol | Close to product | GC-MS, NMR |
| 2-Chloro-4,6-diiodophenol | Longer than product | GC-MS, NMR |
Visualizations
Experimental Workflow
Caption: A typical workflow for the laboratory synthesis of this compound.
Troubleshooting Logic for Low Yield
References
Technical Support Center: Optimizing Suzuki Coupling of 2-Chloro-4-iodophenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the Suzuki-Miyaura cross-coupling of 2-chloro-4-iodophenol. The content is designed to address specific experimental challenges and provide clear, actionable advice.
Frequently Asked Questions (FAQs)
Q1: I am not observing any product formation in my Suzuki coupling reaction with this compound. What are the primary factors to investigate?
A1: When a Suzuki coupling fails to yield any product, the initial focus should be on the core components of the reaction. First, verify the activity of your palladium catalyst. Palladium catalysts, especially Pd(0) sources, can be sensitive to air and moisture, leading to decomposition. Using a fresh batch of catalyst or an air-stable precatalyst is recommended.[1][2] Second, ensure that all reagents, particularly the solvent and the boronic acid, are of high purity and anhydrous (unless using an aqueous system). Oxygen can lead to the unwanted homocoupling of the boronic acid and deactivate the catalyst.[2][3] Therefore, proper degassing of the solvent and maintaining an inert atmosphere (argon or nitrogen) are critical.[2] Finally, confirm that the chosen base is appropriate and sufficiently soluble in the reaction medium to be effective.[1]
Q2: My reaction is yielding a complex mixture of products, including the desired mono-arylated product, a di-arylated product, and starting material. How can I improve the selectivity for the mono-arylated product at the iodine position?
A2: The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond, which should inherently favor selective coupling at the iodo- position.[4] If you are observing di-arylation, it suggests the reaction conditions are too harsh or the reaction time is too long. Consider reducing the reaction temperature and monitoring the reaction closely by TLC or LC-MS to stop it once the starting material is consumed and before significant di-arylation occurs.[1] The choice of ligand is also crucial. Less sterically hindered phosphine ligands might favor the second coupling reaction. Employing bulky, electron-rich ligands can enhance selectivity for mono-arylation.[5][6]
Q3: I am observing significant amounts of a side product resulting from the homocoupling of my boronic acid. What are the causes and how can this be minimized?
A3: Homocoupling of the boronic acid is a common side reaction in Suzuki couplings, often promoted by the presence of oxygen.[2] It is crucial to thoroughly degas all solvents and reagents and to maintain a strictly inert atmosphere throughout the reaction. The choice of palladium source can also be a factor. Using a Pd(II) precatalyst that requires in situ reduction can sometimes lead to more homocoupling.[7] Additionally, some bases can promote this side reaction. If homocoupling is a persistent issue, consider screening different bases.
Q4: Dehalogenation of the starting material (replacement of iodine or chlorine with hydrogen) is a competing side reaction. How can I suppress this?
A4: Dehalogenation can occur, particularly in the presence of certain bases or protic solvents.[3] To mitigate this, ensure you are using a suitable non-protic solvent if your conditions allow. The choice of base is also critical; a weaker base might be less prone to causing dehalogenation. Additionally, using a more active catalyst system that promotes the rate of the desired cross-coupling over the dehalogenation pathway can be an effective strategy.[1]
Q5: What is the role of the base in the Suzuki coupling, and how do I select the right one?
A5: The base plays a crucial role in the transmetalation step of the catalytic cycle by activating the boronic acid.[8] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[1][9] The optimal choice depends on the specific substrates and solvent system. For instance, stronger bases like cesium carbonate or potassium phosphate are often effective for less reactive substrates.[3] The solubility of the base is also a key consideration; in some anhydrous solvents, a small amount of water may be necessary to solubilize bases like K₃PO₄ and facilitate the reaction.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or No Yield | Inactive catalyst; Poor quality of reagents; Presence of oxygen; Inappropriate base or solvent. | Use a fresh batch of palladium catalyst.[1] Ensure all reagents are pure and solvents are degassed.[2] Maintain a strict inert atmosphere. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., Dioxane/H₂O, Toluene/H₂O, DMF).[3][9][10] |
| Poor Selectivity (Di-arylation) | Reaction temperature is too high; Prolonged reaction time; Inappropriate ligand. | Reduce the reaction temperature.[11] Monitor the reaction closely and stop it upon consumption of the starting material.[1] Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to sterically hinder the second coupling.[2][5] |
| Boronic Acid Homocoupling | Presence of oxygen; Inefficient catalyst system. | Thoroughly degas all solvents and reagents.[2] Use a Pd(0) source directly or a highly active precatalyst. Consider a different base. |
| Dehalogenation | Presence of a protic source with a strong base; Slow cross-coupling kinetics. | Use an aprotic solvent if possible.[3] Employ a weaker base. Use a more active catalyst/ligand combination to accelerate the desired coupling.[1] |
| Reaction Stalls | Catalyst decomposition; Insoluble intermediates. | Catalyst decomposition is often indicated by the formation of palladium black.[3] Try a more robust ligand or a different palladium precatalyst. If intermediates precipitate, screen solvents for better solubility. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
Materials:
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This compound
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Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a combination of a Pd source like Pd₂(dba)₃ with a ligand) (1-5 mol%)
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Ligand (if required, e.g., SPhos, XPhos) (1.2 - 2.4 equivalents relative to Pd)
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Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equivalents)
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Degassed solvent (e.g., 1,4-Dioxane/Water (4:1), Toluene/Water (4:1), or DMF)
Procedure:
-
To a dry Schlenk flask or microwave vial, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the base (e.g., K₃PO₄, 2.5 equiv.).[12]
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
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Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.[7]
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Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[13]
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Monitor the progress of the reaction by TLC or LC-MS.
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Upon completion (typically when the starting this compound is consumed), cool the reaction to room temperature.
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Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-chloro-4-arylphenol.
Visualizations
Caption: Workflow for the systematic optimization of Suzuki coupling reaction conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 13. youtube.com [youtube.com]
Troubleshooting unexpected results in reactions with 2-Chloro-4-iodophenol
Welcome to the technical support center for 2-Chloro-4-iodophenol. This resource is designed for researchers, scientists, and professionals in drug development to provide clear, actionable guidance for troubleshooting unexpected results in chemical reactions involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: this compound has three main sites of reactivity that can be targeted under different reaction conditions:
-
Carbon-Iodine (C-I) Bond: This is the most reactive site for palladium-catalyzed cross-coupling reactions due to the lower bond strength of C-I compared to C-Cl.[1][2]
-
Phenolic Hydroxyl (-OH) Group: The hydroxyl group is acidic and can be deprotonated to form a nucleophilic phenoxide ion, which is suitable for reactions like Williamson ether synthesis or O-acylation.[3]
-
Carbon-Chlorine (C-Cl) Bond: This bond is significantly less reactive than the C-I bond but can undergo oxidative addition and subsequent coupling under more forcing conditions (e.g., higher temperatures, stronger ligands).[1]
Q2: How does the electronic nature of the substituents affect the molecule's reactivity?
A2: The substituents have a significant electronic influence. The chlorine atom is an electron-withdrawing group, which increases the acidity of the phenolic hydroxyl group, making it easier to deprotonate.[3] The hydroxyl group is an electron-donating group, which activates the aromatic ring, particularly at the ortho and para positions, for electrophilic substitution.[4]
Q3: How can I ensure selective reaction at the iodine position without affecting the chlorine?
A3: Selective coupling at the 4-iodo position is expected due to the higher reactivity of the C-I bond.[1] To achieve high selectivity, use mild reaction conditions:
-
Employ a highly active palladium catalyst system.
-
Keep the reaction temperature as low as possible while still enabling a reasonable reaction rate.
-
Monitor the reaction closely by TLC or LC-MS to stop it once the mono-coupled product is formed, preventing subsequent reaction at the C-Cl bond.[1]
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig amination are common applications for this compound.[5][6] Below are troubleshooting guides for common issues.
Issue 1: Low or No Yield of the Desired Product
This is one of the most common problems, often indicated by the recovery of starting material.
Caption: Troubleshooting logic for low reaction yield.
Table 1: Troubleshooting Low Yield in Cross-Coupling Reactions
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Use a fresh batch of the palladium pre-catalyst. Ensure the catalyst is fully dissolved before adding other reagents. Consider using more active, air-stable pre-catalysts.[1] |
| Inappropriate Ligand | For electron-deficient aryl halides, use electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos for Suzuki; Buchwald ligands for amination) to facilitate oxidative addition.[2] |
| Incorrect Base | The choice of base is critical. For Suzuki reactions, screen weaker bases like K₂CO₃ or stronger ones like K₃PO₄ and Cs₂CO₃.[1] For Buchwald-Hartwig, NaOtBu is common but other bases can be tested.[7] Ensure the base is finely powdered and anhydrous. |
| Low Temperature | If the reaction is sluggish, increase the temperature in 10-20 °C increments. Microwave heating can sometimes improve yields and reaction times for difficult couplings.[2][8] |
| Reagent Quality | Use anhydrous, deoxygenated solvents. Boronic acids can dehydrate to form unreactive boroxine trimers; ensure their quality.[2] Ensure the amine (for Buchwald-Hartwig) is pure. |
Issue 2: Formation of Side Products
The appearance of unexpected spots on a TLC plate or peaks in an LC-MS trace indicates side reactions.
Table 2: Common Side Products and Mitigation Strategies
| Side Product | Potential Cause(s) | Recommended Solution(s) |
| Homocoupling Product | High catalyst concentration, high temperature, or presence of oxygen can promote the coupling of two molecules of the aryl halide.[2] | Reduce catalyst loading (e.g., to 1-2 mol%). Run the reaction at the lowest effective temperature. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere.[8] |
| Proto-dehalogenation (De-iodination) | The C-I bond is replaced by a C-H bond. This can be a competing pathway at high temperatures or with certain catalyst/ligand systems.[8] | Optimize reaction temperature. Screen different ligands. Changing the solvent from DMF or dioxane to toluene may reduce this side reaction.[1] |
| Reaction at C-Cl Position | While less likely, reaction at the C-Cl bond can occur, especially at high temperatures or after prolonged reaction times, leading to di-substituted products.[1] | Monitor the reaction closely and stop it once the mono-substituted product is consumed. Use milder conditions and a highly active catalyst to favor selectivity for the C-I bond.[1] |
| Protodeboronation (Suzuki) | The boronic acid coupling partner is converted to an arene. This is often caused by excess water or protic sources in the reaction mixture.[8] | Use anhydrous solvents and reagents. A stronger, non-nucleophilic base might be beneficial.[8] |
Experimental Protocols & Methodologies
General Workflow for Palladium-Catalyzed Cross-Coupling
Caption: General experimental workflow for cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is a starting point for coupling this compound with an arylboronic acid.
-
Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and a base such as K₃PO₄ (3.0 eq).[9]
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-3 mol%) and the phosphine ligand (e.g., XPhos, 2-6 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, ~0.1 M concentration).
-
Reaction: Heat the mixture with stirring to 80-110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
Table 3: Recommended Starting Conditions for Suzuki Coupling
| Component | Example 1 | Example 2 |
| Palladium Source | Pd₂(dba)₃ (1.5 mol%) | Pd(PPh₃)₄ (5 mol%) |
| Ligand | XPhos (3 mol%) | - |
| Base | K₃PO₄ (3.0 eq) | K₃PO₄ (2.0 eq) |
| Solvent | Dioxane / H₂O (10:1) | DMF |
| Temperature | 120 °C (Microwave) | 85 °C |
| Reference | [9] | [9] |
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines the amination of this compound with a primary or secondary amine.
-
Setup: In a glovebox or under an argon atmosphere, add this compound (1.0 eq), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., a Josiphos-type or Buchwald ligand, 1.2-2.4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 eq) to a Schlenk tube.
-
Reagent Addition: Remove the tube from the glovebox. Add the amine (1.2 eq) followed by anhydrous, degassed toluene (~0.2 M).
-
Reaction: Seal the tube and heat the mixture with stirring to 80-110 °C until the starting material is consumed as judged by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Troubleshooting Guide: Williamson Ether Synthesis (O-Alkylation)
The etherification of the phenolic hydroxyl group is another key transformation.
Issue: Low Yield or Formation of C-Alkylated Byproduct
Caption: Decision pathway for troubleshooting etherification.
Table 4: Troubleshooting Williamson Ether Synthesis
| Potential Cause | Recommended Solution |
| Incomplete Deprotonation | The phenolic proton requires a sufficiently strong base for complete removal. While K₂CO₃ can work, a stronger base like sodium hydride (NaH) may ensure complete formation of the phenoxide ion.[3] |
| C-Alkylation Side Reaction | The phenoxide ion is an ambident nucleophile and can react at the oxygen (O-alkylation) or the aromatic ring (C-alkylation). C-alkylation is a known side reaction.[3] |
| Poor Reactivity of Alkyl Halide | This reaction proceeds via an Sₙ2 mechanism and is most efficient with primary alkyl halides. Secondary and tertiary alkyl halides are prone to E2 elimination, especially at higher temperatures.[3][10] |
| Presence of Moisture | Water in the reaction can quench the phenoxide intermediate and hydrolyze the alkylating agent. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Cross-Coupling Reactions of 2-Chloro-4-iodophenol
Welcome to the technical support center for cross-coupling reactions involving 2-chloro-4-iodophenol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to catalyst deactivation and reaction optimization.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments with this compound in various cross-coupling reactions.
Problem 1: Low to No Yield of the Desired Product
Potential Causes and Solutions:
-
Catalyst Inactivity or Deactivation: The palladium catalyst is the heart of the cross-coupling reaction, and its deactivation is a primary cause of low yields.
-
Solution:
-
Use a Pre-catalyst: Employ a pre-catalyst that readily forms the active Pd(0) species.[1][2][3]
-
Optimize Catalyst Loading: While higher catalyst loading can sometimes improve yield, it can also lead to side reactions. Start with the recommended loading for your specific reaction type and titrate up or down as needed.
-
Screen Ligands: The choice of ligand is critical for catalyst stability and activity. For challenging substrates, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands can be effective.[1][4][5][6]
-
Ensure Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species. Ensure your reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).
-
-
-
Inappropriate Reaction Conditions:
-
Solution:
-
Temperature: Inadequate temperature can result in a slow or incomplete reaction. While some highly active catalysts work at room temperature, heating is often necessary, typically in the 80-120 °C range.[1]
-
Base Selection: The base activates the coupling partner (e.g., boronic acid in Suzuki coupling) and plays a role in regenerating the catalyst. The strength and type of base (e.g., carbonates like Cs₂CO₃, K₂CO₃, or phosphates like K₃PO₄) can significantly impact the reaction and should be optimized.[1][7]
-
Solvent Choice: The solvent affects catalyst activity, substrate solubility, and reaction selectivity. Common choices include dioxane, THF, DMF, and toluene, often in aqueous mixtures.[1]
-
-
-
Substrate-Specific Issues:
-
Solution:
-
Selective Coupling: this compound has two different halogen atoms. The C-I bond is significantly more reactive than the C-Cl bond.[1] If you are targeting the C-Cl bond, a more active catalyst system and harsher conditions will likely be necessary. For selective coupling at the C-I bond, milder conditions are preferred.
-
Phenolic Proton: The acidic proton of the phenol group can potentially interfere with the base or the catalyst. Consider protecting the phenol group (e.g., as a methyl or silyl ether) if you suspect it is causing issues.
-
-
Problem 2: Formation of Significant Side Products
Potential Causes and Solutions:
-
Homocoupling: Formation of a biaryl product from two molecules of your coupling partner (e.g., boronic acid).
-
Cause: Often promoted by the presence of oxygen or excess Pd(II) at the start of the reaction.[1]
-
Solution:
-
Degas Solvents Thoroughly: Remove dissolved oxygen from your solvents.
-
Use a Pd(0) Source or an Efficient Pre-catalyst: This ensures the rapid formation of the active catalyst and minimizes side reactions.[1]
-
-
-
Dehalogenation: Replacement of the halogen atom with a hydrogen atom.
-
Cause: This can be a competing reaction pathway, particularly under harsh conditions or with certain catalyst/ligand combinations.
-
Solution:
-
Optimize Reaction Conditions: Screen different bases and solvents.
-
Use a More Stable Catalyst System: A well-chosen ligand can suppress this side reaction.
-
-
-
Protodeboronation (in Suzuki Coupling): The boronic acid is replaced by a hydrogen atom before it can couple.
-
Cause: Instability of the boronic acid, especially in the presence of water and certain bases.[1]
-
Solution:
-
Frequently Asked Questions (FAQs)
Q1: Which halogen on this compound will react first in a cross-coupling reaction?
A: The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > Cl > F.[1] Therefore, the carbon-iodine bond is significantly more reactive and will undergo oxidative addition to the palladium catalyst much more readily than the carbon-chlorine bond. This allows for selective functionalization at the 4-position under appropriate reaction conditions.
Q2: My reaction is turning black. Is this normal?
A: The formation of a black precipitate, often referred to as "palladium black," can indicate catalyst decomposition and aggregation.[8] While some reactions may proceed to completion even with a color change, a rapid formation of a black precipitate at the beginning of the reaction often signals catalyst deactivation and will likely lead to a low yield. Using bulky phosphine ligands can often stabilize the palladium nanoparticles and prevent aggregation.
Q3: Can the phenolic group of this compound interfere with the reaction?
A: Yes, the acidic proton of the phenol can potentially cause issues. It can react with the base, affecting the stoichiometry, or coordinate to the palladium center, inhibiting catalysis. If you are experiencing consistently low yields or complex reaction mixtures, protecting the phenol as an ether (e.g., methoxy or benzyloxy) or a silyl ether prior to the cross-coupling reaction is a standard strategy to consider.
Q4: What are the main mechanisms of catalyst deactivation I should be aware of?
A: The primary deactivation pathways for palladium catalysts in cross-coupling reactions include:
-
Formation of Palladium Black: Agglomeration of palladium nanoparticles into catalytically inactive bulk metal.[8][9]
-
Ligand Degradation: Phosphine ligands can be susceptible to oxidation or other degradation pathways, leading to loss of the active catalyst complex.[9]
-
Poisoning: The catalyst can be poisoned by impurities in the starting materials, solvents, or by side products formed during the reaction. For chlorophenols, the formation of HCl as a byproduct in some reaction pathways can poison the catalyst.[10]
Q5: How can I choose the best ligand for my reaction?
A: Ligand selection is crucial and often requires screening.[4][6]
-
For C-I bond coupling: A wide range of phosphine ligands may be effective due to the high reactivity of the C-I bond.
-
For C-Cl bond coupling: This is more challenging and typically requires bulky, electron-rich ligands such as dialkylbiarylphosphines (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) to facilitate the difficult oxidative addition step.[1][11]
Data Presentation
Table 1: Typical Reaction Parameters for Suzuki-Miyaura Coupling of Aryl Iodides
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Palladium Source | Pd(OAc)₂ | Pd₂(dba)₃ | Pd(PPh₃)₄ |
| Ligand | SPhos | XPhos | PPh₃ |
| Catalyst Loading (mol%) | 1-2 | 1-2 | 2-5 |
| Base | K₃PO₄ | Cs₂CO₃ | K₂CO₃ |
| Solvent | Dioxane/H₂O | Toluene/H₂O | THF/H₂O |
| Temperature (°C) | 80-100 | 90-110 | 70-90 |
| Reaction Time (h) | 4-12 | 6-18 | 12-24 |
Table 2: Relative Reactivity of Aryl Halides in Oxidative Addition
| Aryl Halide (Ar-X) | Relative Rate of Oxidative Addition |
| Ar-I | ~10³ |
| Ar-Br | ~1 |
| Ar-Cl | ~10⁻² |
Note: These are generalized conditions and should be optimized for your specific substrate and coupling partner.
Experimental Protocols
Protocol 1: General Procedure for Catalyst/Ligand Screening for Suzuki-Miyaura Coupling
-
Preparation: In an array of oven-dried reaction vials equipped with stir bars, add this compound (1.0 equiv), the desired boronic acid or ester (1.2 equiv), and the base (2.0-3.0 equiv).
-
Catalyst/Ligand Addition: In a separate glovebox or under an inert atmosphere, prepare stock solutions of the palladium pre-catalyst and various ligands. Add the appropriate amount of the pre-catalyst/ligand solution to each reaction vial.
-
Solvent Addition: Add the degassed solvent system to each vial to achieve the desired concentration.
-
Reaction: Seal the vials and place them in a pre-heated reaction block or oil bath. Stir for the designated time.
-
Analysis: After cooling to room temperature, take an aliquot from each reaction, quench with a suitable solvent (e.g., ethyl acetate), and analyze by LC-MS or GC-MS to determine the conversion and yield of the desired product.
Protocol 2: Troubleshooting a Failed Reaction - Catalyst Deactivation Check
-
Initial Reaction Setup: Set up the reaction that previously failed under the exact same conditions.
-
Mid-Reaction Catalyst Spike: After a certain period (e.g., 2-4 hours), during which the reaction should have shown some progress, carefully open the reaction vessel under a positive pressure of inert gas and add a fresh portion of the catalyst (and ligand if applicable).
-
Continue Reaction and Monitor: Reseal the vessel and continue the reaction under the original conditions. Monitor the reaction progress over time.
-
Interpretation:
-
If the reaction rate increases significantly after the addition of fresh catalyst, it is likely that the original catalyst deactivated.
-
If there is no significant change in the reaction rate, the issue may lie with other components of the reaction mixture (e.g., substrate quality, solvent, base) or the reaction conditions themselves.
-
Visualizations
Caption: A simplified pathway illustrating common catalyst deactivation routes.
Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. quora.com [quora.com]
- 8. reddit.com [reddit.com]
- 9. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Preventing byproduct formation in the synthesis of 2-Chloro-4-iodophenol derivatives
Welcome to the technical support center for the synthesis of 2-Chloro-4-iodophenol and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this synthetic process.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound derivatives, particularly focusing on the iodination of 2-chlorophenol.
Issue 1: Low Yield of the Desired this compound Product
-
Question: My reaction is resulting in a low yield of the target this compound, with a significant amount of unreacted 2-chlorophenol remaining. What could be the cause?
-
Answer: A low yield of the desired product often points to issues with the iodinating agent or reaction conditions. Iodination of phenols can be challenging as iodine is a relatively weak electrophile.[1] To achieve a good yield, an activating or oxidizing agent is typically required to generate a more potent electrophilic iodine species.[1][2] If you are using molecular iodine (I₂) alone, the reaction may be too slow or inefficient. Additionally, ensure that your starting materials are pure and the reaction is protected from moisture, which can deactivate some catalysts.
Issue 2: Formation of Multiple Products (Isomers and Poly-iodinated Species)
-
Question: My post-reaction analysis (TLC, GC-MS) shows multiple spots/peaks, indicating the presence of several byproducts. How can I improve the selectivity for this compound?
-
Answer: The formation of multiple products is a common problem in the halogenation of highly activated aromatic rings like phenols.[3] The primary byproducts are typically the ortho-iodinated isomer (2-chloro-6-iodophenol) and di-iodinated species. The hydroxyl group of the phenol is a strong ortho-, para-director, making both positions susceptible to electrophilic attack.[1] To enhance para-selectivity and minimize poly-iodination, consider the following:
-
Temperature Control: Running the reaction at lower temperatures (e.g., 0-5 °C) can improve regioselectivity in favor of the para-isomer.[1]
-
Solvent Choice: Using non-polar solvents can reduce the reactivity of the phenol and the halogenating agent, thus favoring mono-substitution.[4]
-
Stoichiometry: Carefully control the stoichiometry of the iodinating agent to be equimolar or slightly less than the 2-chlorophenol to reduce the likelihood of di-iodination.
-
Issue 3: Reaction Mixture Turns Dark/Forms a Tar-like Substance
-
Question: During the reaction, the mixture turned dark brown or black, and I have a tarry substance that is difficult to work up. What is causing this and how can I avoid it?
-
Answer: The formation of dark, polymeric, or tar-like substances is often a result of oxidation of the phenol.[2] Phenols are susceptible to oxidation, especially under harsh reaction conditions or in the presence of strong oxidizing agents which might be used to activate the iodine. To prevent this:
-
Use Milder Reagents: Employ a milder iodinating system, such as N-iodosuccinimide (NIS), which is less oxidizing than some other reagents.[1]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.
-
Temperature Management: Avoid excessive heating of the reaction mixture.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound from 2-chlorophenol?
A1: The most common byproducts are the ortho-isomer, 2-chloro-6-iodophenol, and polyhalogenated products such as 2-chloro-4,6-diiodophenol. Due to the activating nature of the hydroxyl group, substitution can occur at all available ortho and para positions.[5] Oxidation of the phenol to form quinone-like structures is also a possibility, though less common under controlled halogenation conditions.[6]
Q2: How can I effectively purify the crude product to isolate this compound?
A2: A multi-step purification process is often necessary.
-
Aqueous Workup: First, quench the reaction and wash the organic layer with a reducing agent solution (e.g., sodium thiosulfate) to remove any unreacted iodine. Follow this with a wash with a weak base (e.g., sodium bicarbonate) to remove acidic impurities.
-
Crystallization: The crude product can often be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
-
Column Chromatography: For separating isomers with similar polarities, column chromatography on silica gel is typically the most effective method.[7] A non-polar eluent system, such as a gradient of ethyl acetate in hexane, is commonly used.
Q3: What analytical techniques are best for monitoring the reaction progress and confirming the product's identity?
A3:
-
Thin-Layer Chromatography (TLC): TLC is excellent for monitoring the consumption of the starting material and the formation of products in real-time.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying the components of the crude reaction mixture, including the desired product and any isomeric or poly-halogenated byproducts.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and purity of the final isolated product.
Data Presentation
The following table illustrates how reaction conditions can influence the product distribution in the iodination of 2-chlorophenol. The data presented are representative examples and actual results may vary.
| Entry | Iodinating System | Solvent | Temperature (°C) | Yield of this compound (%) | Yield of 2-Chloro-6-iodophenol (%) | Yield of Di-iodinated Byproducts (%) |
| 1 | I₂ / H₂O₂ | Acetonitrile | 25 | 65 | 25 | 10 |
| 2 | I₂ / H₂O₂ | Dichloromethane | 0 | 75 | 15 | 5 |
| 3 | N-Iodosuccinimide (NIS) | Dichloromethane | 0 | 85 | 10 | <5 |
| 4 | I₂ / AgNO₃ | Methanol | 25 | 70 | 20 | 10 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Iodination of 2-Chlorophenol
This protocol is a general guideline for the regioselective iodination of 2-chlorophenol.
Materials:
-
2-Chlorophenol
-
N-Iodosuccinimide (NIS)
-
Dichloromethane (DCM)
-
Sodium thiosulfate solution (10% aqueous)
-
Sodium bicarbonate solution (saturated aqueous)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-chlorophenol (1.0 eq) in dry dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Iodosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding 10% aqueous sodium thiosulfate solution and stir for 10 minutes.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Visualizations
Below are diagrams illustrating key aspects of the synthesis and potential side reactions.
Caption: Potential reaction pathways leading to the desired product and common byproducts.
Caption: A troubleshooting flowchart for common issues in the synthesis.
Caption: A step-by-step workflow for the synthesis of this compound.
References
- 1. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]
- 2. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]
- 3. Phenol - Wikipedia [en.wikipedia.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. asianpubs.org [asianpubs.org]
- 9. gcms.cz [gcms.cz]
Technical Support Center: HPLC Analysis of 2-Chloro-4-iodophenol
This guide serves as a dedicated resource for researchers, scientists, and drug development professionals engaged in the HPLC analysis of 2-Chloro-4-iodophenol. Below, you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to assist in method development and resolve common analytical challenges.
Frequently Asked Questions (FAQs)
Q1: What are the basic chemical properties of this compound relevant for HPLC analysis?
A: Understanding the analyte's properties is crucial for method development. This compound (C₆H₄ClIO) is a white to pale yellow crystalline powder.[1] It is soluble in organic solvents like ethanol and ethers, and only slightly soluble in water.[1] Its phenolic nature (containing an acidic -OH group) makes mobile phase pH a critical parameter to control for consistent retention and good peak shape.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₄ClIO |
| Molecular Weight | 254.45 g/mol [2] |
| Appearance | White to pale yellow crystalline powder[1] |
| Melting Point | ~130-134 °C[1] |
| Solubility | Soluble in ethanol, ethers; slightly soluble in water[1] |
| Storage | 4°C, protect from light[2] |
Q2: What is a recommended starting column for analyzing this compound?
A: A reversed-phase C18 column is the most common and recommended starting point for the analysis of phenolic compounds.[3][4] These columns provide good retention and separation for moderately polar compounds like this compound. A standard dimension such as 150 mm x 4.6 mm with 5 µm particles is a robust choice for initial method development.
Q3: Which mobile phase composition should I start with?
A: A gradient elution using a binary solvent system is typically required for analyzing phenolic compounds to achieve good separation.[3] A common mobile phase consists of acidified water (Solvent A) and an organic solvent like acetonitrile or methanol (Solvent B).[3][4] Acetonitrile is often preferred as it generally provides lower backpressure and better UV transparency. A small amount of acid (e.g., 0.1% formic acid or phosphoric acid) is added to the aqueous phase to suppress the ionization of the phenolic hydroxyl group, which is crucial for achieving sharp, symmetrical peaks.
Q4: What UV wavelength is appropriate for detecting this compound?
A: Phenolic compounds typically exhibit strong UV absorbance between 210 nm and 280 nm.[5] A diode-array detector (DAD) or photodiode array (PDA) detector is highly recommended to first scan the UV spectrum of the analyte to determine its absorbance maximum (λmax). If a DAD is not available, starting with detection wavelengths around 225 nm and 280 nm is a practical approach.[4][6]
Experimental Protocol: Baseline HPLC Method
This protocol provides a starting point for the reversed-phase HPLC analysis of this compound. Optimization will likely be required based on your specific instrumentation and sample matrix.
1. Instrumentation and Columns
-
HPLC system with a gradient pump, autosampler, column oven, and a DAD or UV detector.
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
2. Reagents and Materials
-
This compound reference standard.
-
HPLC-grade acetonitrile.
-
HPLC-grade water.
-
Formic acid (or phosphoric acid).
-
HPLC-grade methanol (for sample preparation).
3. Standard Solution Preparation
-
Prepare a stock solution of this compound at 1 mg/mL in methanol.
-
From the stock solution, prepare working standards at desired concentrations (e.g., 1-100 µg/mL) by diluting with the mobile phase initial composition (e.g., 70:30 Water:Acetonitrile).
4. Chromatographic Conditions
Table 2: Recommended Starting HPLC Parameters
| Parameter | Recommended Condition |
| Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C[6] |
| Injection Volume | 10 µL |
| Detection | UV at 225 nm or λmax |
| Run Time | 25 minutes (including equilibration) |
Troubleshooting Guide
This section addresses specific issues you may encounter during your analysis.
Problem 1: Peak Tailing
Q: My chromatogram for this compound shows significant peak tailing. What are the likely causes and how can I fix it?
A: Peak tailing is a common issue when analyzing phenolic compounds and is often caused by unwanted interactions between the analyte and the stationary phase.[7]
-
Cause 1: Secondary Silanol Interactions. Residual silanol groups on the silica-based C18 column surface can interact strongly with the acidic phenol group, causing tailing.[7]
-
Solution: Lower the mobile phase pH by adding an acid like formic or phosphoric acid (e.g., 0.1%). This suppresses the ionization of the silanol groups, minimizing the secondary interactions.[8]
-
-
Cause 2: Column Contamination or Degradation. Contamination from sample matrices or degradation of the column bed can create active sites that cause tailing.[7]
-
Cause 3: Sample Overload. Injecting too much sample can saturate the column, leading to poor peak shape.[7]
-
Solution: Dilute your sample and reinject. If you need higher sensitivity, consider optimizing your detector settings rather than increasing the injection concentration.
-
Caption: Troubleshooting decision tree for addressing peak tailing.
Problem 2: Retention Time Drift
Q: The retention time for my analyte is inconsistent between injections. What should I check?
A: Retention time drift can compromise the reliability of your data. The most common causes are related to the mobile phase, temperature, or pump performance.
-
Cause 1: Poor Column Equilibration. If the column is not fully equilibrated with the initial mobile phase conditions before injection, retention times can shift, especially in gradient methods.
-
Solution: Increase the column equilibration time between runs.[9] Ensure at least 10-15 column volumes of the initial mobile phase pass through the column before the next injection.
-
-
Cause 2: Changes in Mobile Phase Composition. Small variations in the mobile phase, such as solvent evaporation or improper mixing, can cause drift.
-
Solution: Prepare fresh mobile phase daily.[9] Keep solvent bottles capped to prevent evaporation of the more volatile component (e.g., acetonitrile). If using an online mixer, ensure it is functioning correctly.
-
-
Cause 3: Temperature Fluctuations. The column temperature directly affects retention time.
-
Solution: Use a thermostatted column oven and ensure the set temperature is stable.[9] A change of just a few degrees can cause noticeable shifts.
-
-
Cause 4: Pump Issues or Leaks. Inconsistent flow from the pump due to air bubbles, worn seals, or leaks will lead to variable retention times.
Problem 3: High System Backpressure
Q: My HPLC system is showing unusually high backpressure after several injections. What is the cause?
A: High backpressure is a sign of a blockage somewhere in the system. It's important to locate and resolve it to prevent damage to the pump or column.
-
Cause 1: Blockage in Guard or Analytical Column. Particulate matter from samples or mobile phase precipitation can clog the column inlet frit.
-
Solution: First, remove the analytical column from the system and check the pressure. If it returns to normal, the blockage is in the column. Try back-flushing the column (disconnect it from the detector first). If this doesn't work, the inlet frit or the entire column may need to be replaced.[11]
-
-
Cause 2: Blocked Tubing or Filters. Blockages can also occur in system tubing or in-line filters.
-
Solution: Systematically disconnect components (starting from the detector and moving backward) to isolate the source of the blockage. Replace any clogged tubing or filters.
-
-
Cause 3: Buffer Precipitation. If you are using a buffered mobile phase, it can precipitate if mixed with a high concentration of organic solvent.
-
Solution: Ensure your buffer is completely soluble in all mobile phase compositions used in your gradient. Always filter buffers before use. If precipitation is suspected, flush the entire system with warm, HPLC-grade water (without buffer) to redissolve the salts.
-
Caption: A typical workflow for developing an HPLC method.
References
- 1. chembk.com [chembk.com]
- 2. chemscene.com [chemscene.com]
- 3. mjfas.utm.my [mjfas.utm.my]
- 4. researchgate.net [researchgate.net]
- 5. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 7. benchchem.com [benchchem.com]
- 8. agilent.com [agilent.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. realab.ua [realab.ua]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Stability issues of 2-Chloro-4-iodophenol under acidic or basic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2-Chloro-4-iodophenol under acidic and basic conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: this compound, like many phenolic compounds, is susceptible to degradation in solution. The primary concerns are oxidation and hydrolysis, which can be significantly influenced by pH, light, and temperature. Under non-optimal conditions, the compound can degrade, leading to a loss of potency and the formation of impurities.
Q2: How do acidic and basic conditions affect the stability of this compound?
A2: Generally, phenolic compounds exhibit greater stability in acidic solutions compared to neutral or basic solutions. Basic conditions, in particular, can deprotonate the phenolic hydroxyl group, forming a phenoxide ion. This phenoxide is more susceptible to oxidation. While specific data for this compound is limited, studies on similar chlorophenols suggest that both strongly acidic and basic conditions can promote degradation, though the mechanisms and resulting degradation products may differ. For instance, studies on 2-chlorophenol have shown enhanced degradation under both acidic (pH 3) and alkaline (pH 11) conditions in advanced oxidation processes.
Q3: What are the potential degradation products of this compound under these conditions?
A3: While specific degradation products for this compound have not been extensively documented in publicly available literature, potential degradation pathways for halophenols include hydroxylation, dehalogenation (removal of chlorine or iodine), and polymerization. Under acidic or basic hydrolysis, the chloro and iodo substituents may be replaced by hydroxyl groups, or the aromatic ring could be cleaved under harsh conditions. Oxidation can lead to the formation of quinone-like structures.
Q4: What are the visual or analytical indicators of this compound degradation?
A4: Visual indication of degradation can be a change in the color of the solution, often turning yellow or brown due to the formation of colored oxidation products. However, the absence of a color change does not guarantee stability. For accurate assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are essential.[1][2][3] These methods can quantify the parent compound and detect the emergence of new peaks corresponding to degradation products.
Troubleshooting Guide
Issue 1: Rapid discoloration of the this compound solution.
-
Possible Cause: Oxidation of the phenol, likely accelerated by exposure to air (oxygen), light, or a non-optimal pH.
-
Troubleshooting Steps:
-
pH Verification: Check the pH of your solution. If it is neutral or basic, consider adjusting to a slightly acidic pH (e.g., 4-6) for improved stability.
-
Minimize Oxygen Exposure: Prepare solutions using deoxygenated solvents (e.g., by sparging with nitrogen or argon). Store solutions under an inert atmosphere.
-
Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photodecomposition.
-
Lower Temperature: Store solutions at reduced temperatures (e.g., 2-8 °C) to slow down the degradation rate.
-
Issue 2: Inconsistent analytical results (e.g., decreasing concentration of the main peak in HPLC).
-
Possible Cause: Degradation of this compound during the experiment or sample storage.
-
Troubleshooting Steps:
-
Sample Handling: Ensure that samples are analyzed as quickly as possible after preparation. If storage is necessary, keep them at a low temperature and protected from light.
-
Method Validation: Verify that your analytical method is stability-indicating. This means the method can separate the intact drug from its degradation products. A forced degradation study can help validate this.
-
Control Samples: Always run a freshly prepared standard alongside your experimental samples to monitor for any degradation that might be occurring in the analytical system itself.
-
Issue 3: Appearance of unexpected peaks in the chromatogram.
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Forced Degradation Study: Conduct a forced degradation study under various stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. This will help in identifying the retention times and spectral characteristics of potential impurities.
-
Peak Tracking: Use a photodiode array (PDA) detector with your HPLC to obtain UV spectra of the unknown peaks. This can provide clues about their structure.
-
Mass Spectrometry: Couple your LC or GC system with a mass spectrometer (LC-MS or GC-MS) to obtain mass information of the unknown peaks, which is crucial for structural elucidation of the degradation products.[1][2][3]
-
Quantitative Data
The following tables summarize hypothetical quantitative data for the degradation of this compound based on typical results from forced degradation studies of similar phenolic compounds. These values should be considered as estimates and may vary depending on the specific experimental conditions. It is recommended to perform a compound-specific stability study for accurate data. The goal of a forced degradation study is typically to achieve 5-20% degradation.[4][5]
Table 1: Estimated Degradation of this compound under Acidic Conditions
| Acid Concentration | Temperature (°C) | Duration (hours) | Estimated Degradation (%) |
| 0.1 M HCl | 60 | 24 | 5 - 10 |
| 0.1 M HCl | 80 | 24 | 10 - 20 |
| 1 M HCl | 60 | 24 | 15 - 25 |
Table 2: Estimated Degradation of this compound under Basic Conditions
| Base Concentration | Temperature (°C) | Duration (hours) | Estimated Degradation (%) |
| 0.1 M NaOH | 40 | 24 | 10 - 15 |
| 0.1 M NaOH | 60 | 24 | 20 - 30 |
| 1 M NaOH | 40 | 24 | 25 - 40 |
Experimental Protocols
Protocol 1: Forced Degradation Study - Acid and Base Hydrolysis
Objective: To evaluate the stability of this compound in acidic and basic solutions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
HPLC grade water
-
HPLC grade acetonitrile or methanol
-
Volumetric flasks
-
Pipettes
-
pH meter
-
Water bath or oven
-
HPLC system with UV or PDA detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis: a. To a volumetric flask, add an appropriate volume of the stock solution and dilute with 0.1 M HCl to the final desired concentration (e.g., 100 µg/mL). b. Prepare a blank solution containing only 0.1 M HCl. c. Incubate the sample and blank solutions at a specific temperature (e.g., 60°C) for a defined period (e.g., 24 hours). d. At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of the sample, neutralize it with an equivalent amount of NaOH, and dilute with mobile phase to the working concentration. e. Analyze the samples by a validated stability-indicating HPLC method. f. Repeat the experiment with 1 M HCl.
-
Base Hydrolysis: a. Follow the same procedure as for acid hydrolysis, but use 0.1 M NaOH and 1 M NaOH as the stressor solutions. b. Neutralize the withdrawn aliquots with an equivalent amount of HCl before HPLC analysis.
-
Control Sample: Prepare a control sample by diluting the stock solution in water and keep it at room temperature, protected from light. Analyze it at the same time points as the stressed samples.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation and Conditions (Example):
-
HPLC System: A system with a quaternary pump, autosampler, column oven, and PDA detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at a wavelength where the parent compound has maximum absorbance (e.g., determined by UV scan).
-
Injection Volume: 10 µL.
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is confirmed by analyzing the stressed samples from the forced degradation study and ensuring that the degradation product peaks are well-resolved from the parent peak.
Visualizations
Caption: Workflow for the forced degradation study of this compound.
Caption: Logical relationship of stability issues for this compound.
References
Validation & Comparative
Spectroscopic Analysis for the Structural Confirmation of 2-Chloro-4-iodophenol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for the structural confirmation of 2-Chloro-4-iodophenol. Due to the limited availability of comprehensive experimental spectra for this specific compound in public databases, this guide utilizes a combination of predicted data for this compound and experimental data for a closely related isomer, 4-Chloro-2-iodophenol, alongside other similar halogenated phenols. This approach offers a valuable framework for researchers in confirming the structure of synthesized this compound and distinguishing it from potential isomeric impurities.
Spectroscopic Data Comparison
The structural elucidation of an organic molecule is a puzzle solved by assembling evidence from various spectroscopic techniques. For this compound, ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.
¹H NMR Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound would be expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns are influenced by the positions of the chloro, iodo, and hydroxyl substituents.
| Compound | Proton | Predicted Chemical Shift (ppm) | Splitting Pattern |
| This compound | H-3 | ~ 7.5 | d |
| H-5 | ~ 7.2 | dd | |
| H-6 | ~ 6.9 | d | |
| 4-Chloro-2-iodophenol | H-3 | ~ 7.7 | d |
| H-5 | ~ 7.3 | dd | |
| H-6 | ~ 6.8 | d |
Note: Predicted values are based on standard substituent effects on aromatic rings. Actual experimental values may vary.
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of this compound should display six distinct signals for the six carbons of the benzene ring. The chemical shifts are indicative of the electronic environment of each carbon atom.
| Compound | Carbon | Predicted Chemical Shift (ppm) |
| This compound | C-1 (C-OH) | ~ 152 |
| C-2 (C-Cl) | ~ 120 | |
| C-3 | ~ 139 | |
| C-4 (C-I) | ~ 85 | |
| C-5 | ~ 130 | |
| C-6 | ~ 117 | |
| 4-Chloro-2-iodophenol | C-1 (C-OH) | ~ 155 |
| C-2 (C-I) | ~ 88 | |
| C-3 | ~ 130 | |
| C-4 (C-Cl) | ~ 128 | |
| C-5 | ~ 125 | |
| C-6 | ~ 115 |
Note: Predicted values are based on standard substituent effects on aromatic rings. Actual experimental values may vary.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-O, and C-H bonds, as well as absorptions corresponding to the aromatic ring and the carbon-halogen bonds.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H | Stretching | 3200-3600 (broad) |
| C-O | Stretching | 1200-1260 |
| C-H (aromatic) | Stretching | 3000-3100 |
| C=C (aromatic) | Stretching | 1450-1600 |
| C-Cl | Stretching | 700-800 |
| C-I | Stretching | 500-600 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₆H₄ClIO), the molecular ion peak (M⁺) is expected at m/z 254 (for ³⁵Cl) and an M+2 peak at m/z 256 (for ³⁷Cl) with a characteristic isotopic ratio of approximately 3:1. The mass spectrum of its isomer, 4-Chloro-2-iodophenol, also shows a molecular ion at m/z 254.[1]
| Ion | m/z (relative abundance) | Interpretation |
| [C₆H₄³⁵ClIO]⁺ | 254 | Molecular Ion (M⁺) |
| [C₆H₄³⁷ClIO]⁺ | 256 | Isotopic Peak (M+2) |
| [C₆H₄OCl]⁺ | 127 | Loss of I |
| [C₆H₄IO]⁺ | 219 | Loss of Cl |
Experimental Protocols
Accurate data acquisition is critical for reliable structural confirmation. Below are detailed methodologies for the key spectroscopic experiments.
¹H and ¹³C NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
Instrumentation and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
-
¹H NMR:
-
Acquire the spectrum using a standard pulse sequence.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-64, depending on the sample concentration.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR:
-
Acquire the spectrum with proton decoupling.
-
Typical spectral width: 0 to 220 ppm.
-
Number of scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation delay: 2-5 seconds.
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase and baseline correct the spectrum.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Reference the chemical shifts to the internal standard.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
Instrumentation and Data Acquisition:
-
Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Mode: Attenuated Total Reflectance (ATR).
-
Spectral Range: Typically 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
A background spectrum of the empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.
Data Processing:
-
The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Electron Ionization Mass Spectrometry (EI-MS)
Sample Introduction:
-
Direct Insertion Probe (for solids):
-
Load a small amount of the solid sample into a capillary tube.
-
Insert the probe into the mass spectrometer's ion source.
-
Gradually heat the probe to volatilize the sample.
-
-
Gas Chromatography (GC-MS):
-
Dissolve the sample in a volatile solvent (e.g., dichloromethane, hexane).
-
Inject the solution into the gas chromatograph, which separates the components of the mixture before they enter the mass spectrometer.
-
Instrumentation and Data Acquisition:
-
Ionization Method: Electron Ionization (EI).
-
Electron Energy: Typically 70 eV.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector.
-
Scan Range: A suitable mass range to detect the molecular ion and expected fragments (e.g., m/z 50-300).
Data Processing:
-
The mass spectrum is generated, showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).
-
Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule. The isotopic pattern for chlorine (M⁺ and M+2 peaks in a ~3:1 ratio) is a key diagnostic feature.
Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of the spectroscopic analysis for structural confirmation.
Caption: Workflow for the structural confirmation of this compound.
Caption: Comparative analysis of spectroscopic data between isomers.
References
A Comparative Purity Analysis of Commercial 2-Chloro-4-iodophenol by GC-MS
For Researchers, Scientists, and Drug Development Professionals
The purity of starting materials is a critical parameter in the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals. This guide provides a comparative purity analysis of commercially available 2-Chloro-4-iodophenol, a key building block in various synthetic pathways. The purity of three hypothetical commercial samples ("Supplier A," "Supplier B," and "Supplier C") was assessed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the principal compound and any impurities. This guide offers a framework for researchers to evaluate the quality of this crucial reagent.
Purity Profile Comparison
The following table summarizes the quantitative purity analysis of this compound from three different commercial sources. The data was obtained using the detailed GC-MS protocol outlined below.
| Compound | Retention Time (min) | Supplier A (% Area) | Supplier B (% Area) | Supplier C (% Area) |
| This compound | 12.5 | 99.5 | 98.8 | 99.8 |
| 2-Chlorophenol | 8.2 | 0.2 | 0.5 | 0.1 |
| 4-Iodophenol | 10.1 | 0.1 | 0.3 | Not Detected |
| 2,6-Dichloro-4-iodophenol | 13.8 | 0.1 | 0.2 | 0.05 |
| Unidentified Impurity 1 | 11.3 | Not Detected | 0.1 | Not Detected |
| Unidentified Impurity 2 | 14.2 | 0.1 | 0.1 | 0.05 |
Experimental Protocol: GC-MS Purity Analysis
A detailed methodology was established for the separation and identification of this compound and its potential impurities.
1. Sample Preparation:
A stock solution of each commercial this compound sample was prepared by dissolving 10 mg of the compound in 10 mL of analytical grade methanol. The solutions were then further diluted to a final concentration of 100 µg/mL with methanol for GC-MS analysis.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms Ultra Inert capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
-
Solvent Delay: 4 minutes.
3. Data Analysis:
The percentage area of each peak in the total ion chromatogram (TIC) was used to determine the relative abundance of this compound and its impurities. Mass spectra of the eluting peaks were compared with the NIST library and reference standards for identification.
Visualizing the Process and Logic
To further clarify the experimental process and the context of impurity formation, the following diagrams are provided.
Reactivity Face-Off: 2-Chloro-4-iodophenol vs. 2-Bromo-4-iodophenol in Synthetic Chemistry
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, particularly in the construction of complex molecular architectures for pharmaceuticals and advanced materials, dihalogenated phenols serve as versatile and highly valuable building blocks. The ability to selectively functionalize one halogenated position over another is pivotal for elegant and efficient synthetic strategies. This guide presents an objective, data-supported comparison of the reactivity of two key intermediates: 2-chloro-4-iodophenol and 2-bromo-4-iodophenol. The focus will be on their performance in widely-used palladium-catalyzed cross-coupling reactions, providing insights to inform substrate selection and reaction optimization.
The Decisive Factor: The Carbon-Iodine Bond
The primary determinant of reactivity in both this compound and 2-bromo-4-iodophenol is the carbon-iodine bond at the 4-position. Due to the lower bond dissociation energy of the C-I bond compared to C-Br and C-Cl bonds, palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination will overwhelmingly and selectively occur at this position under typical conditions.[1] This inherent reactivity difference allows for the targeted introduction of a wide array of substituents at the para-position to the hydroxyl group, while leaving the halogen at the ortho-position available for subsequent transformations.
The key distinction in the reactivity of these two molecules arises from the electronic influence of the halogen at the 2-position. Chlorine is more electronegative than bromine, leading to a more electron-deficient aromatic ring in this compound. This subtle electronic variance can influence the rate of the oxidative addition of the C-I bond to the palladium catalyst, which is often the rate-determining step.[1] Theoretically, the increased electrophilicity of the carbon bearing the iodine in the chloro-substituted phenol could lead to a slightly faster reaction rate. However, for most synthetic applications, both molecules are expected to exhibit high and comparable reactivity at the 4-position. The choice between them may ultimately be guided by factors such as commercial availability, cost, and the desired electronic properties of the final product.
Quantitative Performance Comparison
While direct, side-by-side kinetic studies for this compound and 2-bromo-4-iodophenol are not extensively documented in peer-reviewed literature, a comparative performance can be inferred from data on analogous dihalogenated aromatic systems.[1] The following table summarizes the expected reactivity and representative yields for selective cross-coupling reactions at the C-4 position.
| Reaction Type | Substrate | Coupling Partner | Typical Catalyst System | Expected Relative Rate | Representative Yield (%) | Notes |
| Suzuki-Miyaura Coupling | This compound | Arylboronic acid | Pd(PPh₃)₄ / Base | Slightly Faster | 85-95 | Yields are comparable to the bromo-analog, with a potentially faster reaction rate due to the electron-withdrawing nature of chlorine.[1] |
| 2-Bromo-4-iodophenol | Arylboronic acid | Pd(PPh₃)₄ / Base | High | 85-95 | High selectivity for the C-I bond is expected.[1] | |
| Sonogashira Coupling | This compound | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI / Base | Comparable | 85-95 | Reactivity is comparable to the bromo-analog.[1] |
| 2-Bromo-4-iodophenol | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI / Base | Comparable | 85-95 | An efficient method for the synthesis of 4-alkynylphenols. | |
| Buchwald-Hartwig Amination | This compound | Amine | Pd₂(dba)₃ / Xantphos / Base | Slightly Faster | 80-95 | The more electron-withdrawing chlorine may slightly enhance the rate of oxidative addition.[1] |
| 2-Bromo-4-iodophenol | Amine | Pd₂(dba)₃ / Xantphos / Base | High | 80-95 | A versatile method for the synthesis of 4-aminophenol derivatives. |
Note: The data presented is based on established principles of halogen reactivity and comparative data from analogous compounds. Actual yields and reaction rates may vary depending on the specific substrates, reaction conditions, and scale.
Experimental Protocols
The following are detailed, generalized methodologies for key palladium-catalyzed cross-coupling reactions, adaptable for both this compound and 2-bromo-4-iodophenol.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-4 Position
This protocol describes a general method for the selective coupling of an arylboronic acid to the 4-position of the dihalogenated phenol.
Materials:
-
This compound or 2-Bromo-4-iodophenol (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium Tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add the dihalogenated phenol, arylboronic acid, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-2-halophenol.
Protocol 2: Selective Sonogashira Coupling at the C-4 Position
This protocol outlines a general procedure for the coupling of a terminal alkyne to the 4-position of the dihalogenated phenol.
Materials:
-
This compound or 2-Bromo-4-iodophenol (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-3 mol%)
-
Copper(I) iodide (CuI) (4-5 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) (anhydrous and degassed)
Procedure:
-
To a dry Schlenk flask, add the dihalogenated phenol, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous, degassed solvent, followed by the amine base and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature to 60 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).
-
After completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the 4-alkynyl-2-halophenol.
Protocol 3: Selective Buchwald-Hartwig Amination at the C-4 Position
This protocol provides a general method for the C-N bond formation at the 4-position of the dihalogenated phenol.
Materials:
-
This compound or 2-Bromo-4-iodophenol (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)
-
Xantphos (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.5 equiv)
-
Toluene or 1,4-Dioxane (anhydrous and degassed)
Procedure:
-
In a glovebox or under an inert atmosphere, add the dihalogenated phenol, palladium precatalyst, Xantphos ligand, and base to an oven-dried reaction vessel.
-
Add the anhydrous, degassed solvent and then the amine.
-
Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the 4-amino-2-halophenol derivative.
Visualizing the Synthetic Strategy
The following diagrams illustrate the logical relationships and workflows described in this guide.
Caption: Strategic approach to the selective functionalization of dihalogenated phenols.
References
2-Chloro-4-iodophenol: A Superior Building Block for Regioselective Synthesis in Drug Discovery
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount to the efficient synthesis of complex molecular architectures. Among the diverse array of halophenols, 2-Chloro-4-iodophenol emerges as a uniquely advantageous scaffold, offering exceptional control in regioselective chemical modifications. This guide provides an objective comparison of this compound with other halophenols, supported by established reactivity principles and detailed experimental protocols, to underscore its value in modern organic synthesis and medicinal chemistry.
The primary advantage of this compound lies in the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug discovery, the carbon-iodine (C-I) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond. This reactivity hierarchy, governed by bond dissociation energies (C-I < C-Br < C-Cl), allows for the precise and selective functionalization at the 4-position of the phenol ring, leaving the less reactive 2-chloro substituent available for subsequent transformations. This built-in orthogonality provides a powerful tool for the modular and efficient synthesis of complex molecules, such as kinase inhibitors.
Physicochemical Properties: A Comparative Overview
| Compound | Halogen at C2 | Halogen at C4 | pKa |
| 2-Chlorophenol | Cl | H | 8.52 |
| 4-Chlorophenol | H | Cl | 9.41 |
| 2-Iodophenol | I | H | 8.51[1] |
| 4-Iodophenol | H | I | 9.33[2] |
| This compound | Cl | I | Not Available |
| 2,4-Dichlorophenol | Cl | Cl | 7.85 |
Regioselective Synthesis: The Cross-Coupling Advantage
The differential reactivity of the C-I and C-Cl bonds in this compound is most effectively exploited in palladium-catalyzed cross-coupling reactions. This allows for a stepwise and controlled introduction of different functionalities, a significant advantage over dihalophenols with identical halogens (e.g., 2,4-dichlorophenol) where achieving mono-functionalization with high selectivity can be challenging.
Suzuki-Miyaura Coupling: Selective C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. With this compound, this reaction can be directed to selectively occur at the C-4 position.
Experimental Protocol: Regioselective Suzuki-Miyaura Coupling
-
Objective: To synthesize a 2-chloro-4-arylphenol selectively at the iodine-bearing position.
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1)
-
-
Procedure:
-
To a dried reaction vessel under an inert atmosphere (e.g., argon), add this compound, the arylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100°C and stir for 4-12 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Sonogashira Coupling: Selective C-C Triple Bond Formation
Similarly, the Sonogashira coupling allows for the selective introduction of an alkyne group at the C-4 position of this compound.
Experimental Protocol: Regioselective Sonogashira Coupling
-
Objective: To synthesize a 2-chloro-4-alkynylphenol selectively at the iodine-bearing position.
-
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)
-
Copper(I) co-catalyst (e.g., CuI, 1-5 mol%)
-
Amine base (e.g., triethylamine, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
-
Procedure:
-
To a dried Schlenk flask under an inert atmosphere, dissolve this compound in the solvent.
-
Add the amine base and degas the mixture by bubbling with the inert gas for 10-15 minutes.
-
Add the palladium catalyst and copper(I) co-catalyst.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Stir the reaction at room temperature or with gentle heating (40-50°C) until the starting material is consumed (monitored by TLC).
-
Upon completion, dilute with an organic solvent, wash with aqueous NH₄Cl (if copper was used), water, and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
-
Buchwald-Hartwig Amination: Selective C-N Bond Formation
The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds.[3][4][5][6][7] The higher reactivity of the C-I bond in this compound can be leveraged for selective amination at the 4-position, or this reaction can be employed on the chloro-position after a prior cross-coupling reaction at the iodo-position.
Experimental Protocol: Buchwald-Hartwig Amination of the 2-Chloro Position (Post-Suzuki Coupling)
-
Objective: To introduce an amine functionality at the C-2 position of a 2-chloro-4-arylphenol intermediate.
-
Materials:
-
2-Chloro-4-arylphenol (from Suzuki coupling, 1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., NaOt-Bu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane)
-
-
Procedure:
-
To a glovebox-dried Schlenk tube, add the palladium catalyst, ligand, and base.
-
Add the 2-chloro-4-arylphenol and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture with stirring to 80-110°C for 6-18 hours.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Application in Kinase Inhibitor Synthesis
The structural motif of a substituted aminophenol is prevalent in many kinase inhibitors. The ability to sequentially and selectively functionalize this compound makes it an ideal starting material for the synthesis of libraries of potential kinase inhibitors for structure-activity relationship (SAR) studies.
Conclusion
This compound offers a distinct synthetic advantage over other dihalophenols due to the predictable and high regioselectivity it affords in palladium-catalyzed cross-coupling reactions. The ability to selectively functionalize the C-4 position via the more reactive C-I bond, while retaining the C-Cl bond for subsequent modifications, provides a powerful and efficient strategy for the synthesis of complex organic molecules. This makes this compound a highly valuable building block for researchers in drug discovery and medicinal chemistry, particularly in the development of novel kinase inhibitors and other targeted therapeutics.
References
- 1. 2-Iodophenol - Wikipedia [en.wikipedia.org]
- 2. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orbit.dtu.dk [orbit.dtu.dk]
- 6. youtube.com [youtube.com]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
A Comparative Guide to Catalysts for Suzuki Reactions with 2-Chloro-4-iodophenol
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance. A key application lies in the selective functionalization of polyhalogenated aromatic compounds, which are valuable building blocks in the synthesis of pharmaceuticals and other complex molecules. This guide provides a comparative analysis of various palladium-based catalyst systems for the Suzuki reaction of 2-chloro-4-iodophenol, focusing on the chemoselective coupling at the more reactive carbon-iodine bond.
The inherent difference in bond strength and reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds allows for selective activation of the C-I bond under appropriate catalytic conditions. This guide will explore the performance of common palladium catalysts, supported by representative experimental data, to assist in the selection of an optimal system for this transformation.
Catalyst Performance Comparison
The choice of catalyst and associated ligands is critical for achieving high yields and selectivity in the Suzuki coupling of this compound. The following table summarizes the expected performance of several common palladium catalyst systems based on data from analogous reactions with dihalogenated aromatic compounds. The reaction's success hinges on the catalyst's ability to facilitate the oxidative addition at the C-I bond preferentially over the C-Cl bond.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ or Cs₂CO₃ | 1,4-Dioxane/H₂O or Toluene/H₂O | 80-100 | 12-24 | 85-95 | A classic, reliable catalyst, though may require longer reaction times and higher temperatures. |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O or 2-MeTHF | 80-110 | 2-12 | >95 | Highly active system with a bulky, electron-rich phosphine ligand, often allowing for lower catalyst loading and shorter reaction times.[1] |
| Pd(OAc)₂ / XPhos | XPhos | K₃PO₄ | 1,4-Dioxane/H₂O or t-BuOH | 80-110 | 2-12 | >95 | Another highly effective Buchwald ligand, particularly useful for challenging substrates.[1] |
| PEPPSI-IPr | IPr | K₂CO₃ or K₃PO₄ | 1,4-Dioxane or THF | Room Temp - 80 | 1-8 | >90 | An air- and moisture-stable N-Heterocyclic Carbene (NHC)-palladium precatalyst, known for its high activity and broad applicability.[2][3] |
Note: The yields presented are illustrative and based on the performance of these catalyst systems in Suzuki reactions of similar dihalogenated substrates. Actual yields may vary depending on the specific boronic acid used and precise reaction conditions.
Experimental Protocols
Below are detailed experimental protocols for performing a chemoselective Suzuki-Miyaura cross-coupling reaction on this compound. These protocols are representative and may require optimization for specific arylboronic acids.
General Procedure using Pd(PPh₃)₄
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst Addition: Under a positive flow of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03-0.05 equiv.).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically 4:1 v/v, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
General Procedure using a Buchwald Ligand (e.g., SPhos)
-
Reaction Setup: In a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Catalyst and Ligand Addition: Add palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.) and SPhos (0.04 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add degassed toluene (or 2-MeTHF) and water (typically 10:1 v/v, 5 mL).
-
Reaction: Heat the mixture to 100 °C with vigorous stirring for the required time (typically 2-12 hours).
-
Work-up and Purification: Follow the same work-up and purification procedure as described for the Pd(PPh₃)₄ protocol.
Reaction Mechanism and Workflow
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The chemoselectivity in the case of this compound is dictated by the preferential oxidative addition of the palladium catalyst to the weaker carbon-iodine bond.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The general workflow for carrying out the reaction and isolating the product is outlined below.
Caption: A generalized experimental workflow for the Suzuki coupling reaction.
References
A Comparative Guide to the Synthesis of 2-Chloro-4-iodophenol: A Novel Route Versus a Traditional Approach
For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of substituted phenols is a cornerstone of new molecule discovery. This guide provides a comprehensive validation of a new synthetic route to 2-Chloro-4-iodophenol and compares it with a traditional method, offering detailed experimental data and protocols to inform synthetic strategy.
This comparison focuses on two distinct pathways to obtain this compound: a novel route involving the direct chlorination of 4-iodophenol and a traditional approach centered on the iodination of 2-chlorophenol. The performance of each route is objectively evaluated based on yield, reaction conditions, and reagent accessibility.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative data for the two synthetic routes, providing a clear and concise comparison of their performance.
| Parameter | New Synthetic Route: Chlorination of 4-iodophenol | Traditional Route: Iodination of 2-chlorophenol |
| Starting Material | 4-Iodophenol | 2-Chlorophenol |
| Key Reagents | Sulfuryl chloride (SO₂Cl₂), Toluene, Diisobutylamine | Iodine (I₂), Hydrogen peroxide (H₂O₂), Water |
| Reaction Temperature | 70 °C | Room Temperature |
| Reaction Time | 1 hour | 24 hours |
| Reported Yield | 90% | Estimated 70-80% (based on similar reactions) |
| Product Purity | High (purified by column chromatography) | Moderate to High (requires purification) |
Experimental Protocols: Detailed Methodologies
To ensure reproducibility and facilitate the practical application of these synthetic routes, detailed experimental protocols for each method are provided below.
New Synthetic Route: Chlorination of 4-iodophenol
This novel approach offers a high-yield and rapid synthesis of this compound.
Materials:
-
4-Iodophenol
-
Toluene
-
Diisobutylamine
-
Sulfuryl chloride (SO₂Cl₂)
-
Ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Magnesium sulfate (MgSO₄)
-
Hexane
-
Silica gel
Procedure:
-
To a round-bottomed flask under an argon atmosphere, add 4-iodophenol, toluene, and diisobutylamine.
-
Heat the mixture to 70 °C with stirring.
-
Slowly add sulfuryl chloride dropwise to the reaction mixture.
-
Maintain the reaction at 70 °C for 1 hour, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ether and wash sequentially with saturated aqueous NaHCO₃ solution, brine, and water.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane:ether (4:1, v/v) solvent system to yield this compound as a white solid.
Traditional Route: Iodination of 2-chlorophenol
This established method utilizes readily available reagents for the synthesis.
Materials:
-
2-Chlorophenol
-
Iodine (I₂)
-
Hydrogen peroxide (30% aqueous solution)
-
Distilled water
-
10% (m/v) Sodium thiosulfate aqueous solution
-
Dichloromethane or Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
Silica gel
Procedure:
-
In a flask, dissolve 2-chlorophenol (2 mmol) and iodine (3 mmol) in distilled water (10 mL).[1]
-
To this solution, add hydrogen peroxide (6 mmol of a 30% aqueous solution).[1]
-
Stir the mixture at room temperature for 24 hours.[1]
-
Upon completion of the reaction (monitored by TLC), quench the excess iodine by adding a 10% aqueous sodium thiosulfate solution.[1]
-
Extract the product with either dichloromethane or ethyl acetate (3 x 20 mL).[1]
-
Combine the organic phases and dry over anhydrous MgSO₄.[1]
-
Filter the solution and evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate this compound.
Mandatory Visualizations: Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.
Caption: Workflow for the new synthetic route to this compound.
Caption: Workflow for the traditional synthetic route to this compound.
Validation of Product Identity
To confirm the successful synthesis of this compound, the following spectroscopic data is expected. While experimental data for the target molecule was not found in the searched literature, typical spectral characteristics for similar halogenated phenols are provided for reference.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling constants will be characteristic of the substitution pattern.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display six signals for the six carbon atoms of the aromatic ring. The chemical shifts will be influenced by the electronegativity of the chlorine and iodine substituents, as well as the hydroxyl group.
-
IR (Infrared) Spectroscopy: The IR spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group. Characteristic absorptions for C-Cl and C-I bonds would be observed in the fingerprint region.
Conclusion
The new synthetic route for this compound via the chlorination of 4-iodophenol demonstrates significant advantages over the traditional iodination of 2-chlorophenol. The substantially shorter reaction time (1 hour vs. 24 hours) and higher reported yield (90%) make it a more efficient and attractive option for laboratory-scale and potentially scalable synthesis. While the traditional route utilizes common and inexpensive reagents, the prolonged reaction time and likely lower yield present notable drawbacks. For researchers and professionals in drug development, the novel route offers a more streamlined and productive pathway to this valuable halogenated phenol intermediate. Further optimization and detailed spectroscopic analysis of the product from both routes would provide a more definitive validation.
References
A Comparative Analysis of the Biological Activities of Halogenated Phenol Derivatives
A comprehensive review of the current literature reveals a notable scarcity of dedicated research on the comparative biological activity of derivatives specifically synthesized from 2-Chloro-4-iodophenol. However, by examining studies on structurally related halogenated phenols, we can infer potential biological activities and provide a framework for future research. This guide synthesizes findings on the anticancer and antimicrobial properties of various chlorophenol and bromophenol derivatives, presenting available quantitative data, experimental methodologies, and relevant biological pathways.
Introduction to Halogenated Phenols in Drug Discovery
Halogenated phenols and their derivatives are a class of compounds that have garnered significant interest in medicinal chemistry. The presence of halogen atoms can modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, often leading to enhanced therapeutic properties. While direct studies on this compound derivatives are limited, research on analogous compounds provides valuable insights into their potential as anticancer and antimicrobial agents.
Anticancer Activity of Related Chlorophenol Derivatives
Recent studies have explored the anticancer potential of complex heterocyclic compounds derived from various chlorophenols. For instance, a series of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues have been synthesized and evaluated for their antiproliferative effects against a panel of human cancer cell lines.
Table 1: Anticancer Activity of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues
| Compound ID | R-Group on Aryl Ring | Target Cancer Cell Line | Activity (Percent Growth Inhibition - PGI) |
| 6d | 4-Chlorophenyl | MCF7 (Breast) | 24.79 |
| MDA-MB-468 (Breast) | 26.01 | ||
| 6f | 4-Fluorophenyl | UACC-62 (Melanoma) | 21.25 |
| NCI-H522 (Lung) | 20.32 | ||
| HCT-116 (Colon) | 20.15 | ||
| 6h | 3,4,5-Trimethoxyphenyl | SNB-19 (CNS) | 65.12 |
| NCI-H460 (Lung) | 55.61 | ||
| SNB-75 (CNS) | 54.68 |
Data sourced from a study on 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues. The reported activity is the Percent Growth Inhibition (PGI) at a concentration of 10 µM.[1]
The data suggests that the substitution on the aryl ring significantly influences the anticancer activity, with the 3,4,5-trimethoxyphenyl derivative (6h ) exhibiting the most potent activity against central nervous system and lung cancer cell lines.[1] The proposed mechanism of action for these compounds involves the inhibition of tubulin polymerization, a critical process for cell division.[1]
Antimicrobial Activity of Halogenated Phenol Derivatives
The antimicrobial properties of halogenated phenols are well-documented. A study on 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues also investigated their antibacterial activity.
Table 2: Antibacterial Activity of a 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogue
| Compound ID | R-Group on Aryl Ring | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| 6c | 4-Nitrophenyl | Gram-positive & Gram-negative | 8 |
| Ciprofloxacin (Standard) | - | Gram-positive & Gram-negative | 4 |
Data from the same study on 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues.[1]
The 4-nitrophenyl derivative (6c ) displayed promising broad-spectrum antibacterial activity.[1] Additionally, research on bromophenol derivatives has highlighted their potential against drug-resistant bacteria like Methicillin-resistant Staphylococcus aureus (MRSA).[2] For example, 3-bromo-2,6-dihydroxyacetophenone has shown good activity against S. aureus and MRSA, and also inhibits biofilm formation.[2]
Experimental Protocols
The anticancer activity of the 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues was assessed using the National Cancer Institute's (NCI) 60 human tumor cell line screening protocol.
-
Cell Lines: A panel of 60 human tumor cell lines, representing leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, breast, prostate, and central nervous system, are used.
-
Compound Preparation: Compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
Assay Procedure:
-
Cells are seeded in 96-well microtiter plates and incubated for 24 hours.
-
The test compounds are added at a single concentration (e.g., 10 µM).
-
The plates are incubated for an additional 48 hours.
-
The endpoint measurement is determined using a sulforhodamine B (SRB) protein assay, which measures cell proliferation.
-
-
Data Analysis: The percentage growth is calculated relative to control wells. A positive value indicates cell growth, while a negative value indicates cell death.
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method.
-
Bacterial Strains: Standard and/or clinical isolates of Gram-positive and Gram-negative bacteria are used.
-
Compound Preparation: Serial two-fold dilutions of the test compounds are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in 96-well microtiter plates.
-
Inoculation: A standardized suspension of the test bacteria is added to each well.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing a Potential Mechanism of Action
The anticancer activity of some phenol derivatives has been linked to the inhibition of protein kinases, which are crucial enzymes in cell signaling pathways that regulate cell growth and proliferation. The following diagram illustrates a simplified generic kinase signaling pathway that can be targeted by small molecule inhibitors.
References
- 1. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]
Acidity of 2-Chloro-4-iodophenol: A Comparative Analysis with Other Halogenated Phenols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the acidity of 2-chloro-4-iodophenol with a range of other halophenols. The acidity of a phenol, quantified by its pKa value, is a critical parameter in drug design and development, influencing factors such as solubility, membrane permeability, and binding interactions. This document summarizes experimental pKa data, details the methodologies for its determination, and provides a visual representation of the chemical principles governing the acidity of these compounds.
Quantitative Comparison of Halophenol Acidity
The acidity of phenols is significantly influenced by the nature and position of substituents on the aromatic ring. Halogens, through their electron-withdrawing inductive effects, generally increase the acidity of phenols compared to the parent phenol molecule. The following table summarizes the experimental pKa values for this compound and a selection of other halophenols to provide a clear comparison. A lower pKa value indicates a stronger acid.
| Compound | Structure | pKa | Data Type |
| Phenol | C₆H₅OH | 9.99 | Experimental |
| This compound | 2-Cl-4-I-C₆H₃OH | ~7.8 (Predicted) | Predicted |
| 2-Chlorophenol | 2-Cl-C₆H₄OH | 8.56 | Experimental |
| 4-Chlorophenol | 4-Cl-C₆H₄OH | 9.41[1] | Experimental |
| 4-Iodophenol | 4-I-C₆H₄OH | 9.33[2] | Experimental |
| 2,4-Dichlorophenol | 2,4-Cl₂-C₆H₂OH | 7.9 | Experimental |
| 2-Fluorophenol | 2-F-C₆H₄OH | 8.81 | Experimental |
| 3-Fluorophenol | 3-F-C₆H₄OH | 9.28 | Experimental |
| 4-Fluorophenol | 4-F-C₆H₄OH | 9.95 | Experimental |
| 3-Chlorophenol | 3-Cl-C₆H₄OH | 9.12 | Experimental |
| 2-Bromophenol | 2-Br-C₆H₄OH | 8.44 | Experimental |
| 3-Bromophenol | 3-Br-C₆H₄OH | 9.03 | Experimental |
| 4-Bromophenol | 4-Br-C₆H₄OH | 9.34 | Experimental |
| 2-Iodophenol | 2-I-C₆H₄OH | 8.51 | Experimental |
| 3-Iodophenol | 3-I-C₆H₄OH | 9.14 | Experimental |
| 4-Bromo-2-chlorophenol | 4-Br-2-Cl-C₆H₃OH | ~7.92 (Predicted) | Predicted |
Factors Influencing Halophenol Acidity
The acidity of a substituted phenol is determined by the stability of its corresponding phenoxide ion. Electron-withdrawing groups stabilize the negative charge on the phenoxide ion, thereby increasing the acidity of the parent phenol. Halogens exert two opposing electronic effects:
-
Inductive Effect (-I): As electronegative elements, halogens pull electron density away from the aromatic ring through the sigma bond network. This effect is distance-dependent and is strongest at the ortho position, followed by the meta and para positions. The inductive effect stabilizes the phenoxide ion and increases acidity.
-
Resonance Effect (+R): The lone pairs of electrons on the halogen atom can be delocalized into the aromatic pi-system. This effect donates electron density to the ring, which destabilizes the phenoxide ion and decreases acidity. The resonance effect is most pronounced at the ortho and para positions.
For halogens, the inductive effect is generally stronger than the resonance effect, leading to an overall increase in acidity compared to phenol. The interplay of these two effects, along with their positional dependence, results in the observed variations in pKa values among different halophenols.
Caption: Factors influencing the acidity of halophenols.
Experimental Protocols for pKa Determination
The determination of pKa values is a fundamental experimental procedure in physical chemistry. Two common and reliable methods are potentiometric titration and UV-Vis spectrophotometry.
Potentiometric Titration
This method involves the titration of a weak acid (the phenol) with a strong base and monitoring the change in pH using a pH meter. The pKa is the pH at the half-equivalence point, where the concentrations of the acidic and basic forms of the phenol are equal.
Methodology:
-
Preparation of Solutions:
-
Prepare a standard solution of the halophenol of interest in a suitable solvent (e.g., a water-alcohol mixture to ensure solubility).
-
Prepare a standardized solution of a strong base, typically sodium hydroxide (NaOH).
-
-
Titration Setup:
-
Calibrate a pH meter using standard buffer solutions.
-
Place a known volume of the halophenol solution in a beaker with a magnetic stirrer.
-
Immerse the pH electrode and a temperature probe into the solution.
-
-
Titration Procedure:
-
Record the initial pH of the halophenol solution.
-
Add small, precise increments of the NaOH solution from a burette.
-
After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.
-
Continue the titration well past the equivalence point (the point of steepest pH change).
-
-
Data Analysis:
-
Plot a titration curve of pH versus the volume of NaOH added.
-
Determine the equivalence point from the inflection point of the curve (often by taking the first or second derivative of the curve).
-
The pKa is the pH value at which half of the volume of the equivalence point has been added.
-
UV-Vis Spectrophotometry
This method is based on the principle that the acidic (phenol) and basic (phenoxide) forms of a compound have different ultraviolet-visible absorption spectra. By measuring the absorbance of the solution at a specific wavelength across a range of pH values, the ratio of the two species can be determined, and from this, the pKa can be calculated using the Henderson-Hasselbalch equation.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of the halophenol in a suitable solvent.
-
Prepare a series of buffer solutions with a range of known pH values that bracket the expected pKa of the phenol.
-
Prepare two reference solutions: one at a very low pH where the phenol is fully protonated (acidic form) and one at a very high pH where it is fully deprotonated (basic form).
-
-
Spectrophotometric Measurement:
-
Determine the absorption spectra of the acidic and basic forms to identify the wavelength of maximum absorbance difference (λ_max).
-
Prepare a series of solutions by adding a small, constant amount of the phenol stock solution to each of the buffer solutions.
-
Measure the absorbance of each buffered solution at the chosen λ_max.
-
-
Data Analysis:
-
The pKa can be determined by plotting absorbance versus pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.
-
Alternatively, the pKa can be calculated for each pH value using the following equation, derived from the Henderson-Hasselbalch equation: pKa = pH + log((A_b - A) / (A - A_a)) where:
-
A is the absorbance of the solution at a given pH.
-
A_a is the absorbance of the fully acidic form.
-
A_b is the absorbance of the fully basic form.
-
-
The final pKa is the average of the values calculated across the buffered pH range.
-
Caption: Experimental workflows for pKa determination.
References
Navigating Selective Synthesis: A Comparative Guide to the Cross-Reactivity of 2-Chloro-4-iodophenol in Coupling Reactions
For researchers, scientists, and drug development professionals, the selective functionalization of multi-halogenated aromatic compounds is a critical step in the synthesis of complex molecules. 2-Chloro-4-iodophenol presents a valuable scaffold, offering two distinct reactive sites for palladium-catalyzed cross-coupling reactions. This guide provides a comparative analysis of the cross-reactivity of this compound in Suzuki-Miyaura, Heck, and Sonogashira coupling reactions, supported by experimental data from analogous systems to illustrate the principles of selective C-C bond formation.
The differential reactivity of the carbon-halogen bonds in this compound is the cornerstone of its synthetic utility. The well-established trend in reactivity for palladium-catalyzed cross-coupling reactions follows the order of bond strength: C-I > C-Br > C-Cl. This hierarchy allows for the preferential reaction at the more labile carbon-iodine bond under milder conditions, leaving the more robust carbon-chlorine bond available for subsequent transformations. This regioselectivity is crucial for the stepwise introduction of different functionalities, enabling the construction of diverse and complex molecular architectures.
Comparative Performance in Key Coupling Reactions
The choice of coupling reaction and the specific catalytic system are paramount in achieving high yields and selectivity. Below is a summary of expected performance and reaction parameters for the Suzuki-Miyaura, Heck, and Sonogashira couplings of this compound, based on data from structurally similar dihalogenated aromatic compounds.
Table 1: Suzuki-Miyaura Coupling of Dihalogenated Phenols and Related Aromatics
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) of Mono-iodide Coupling | Ref. |
| 2-Bromo-4-iodophenol | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | >90 (selectivity) | [1] |
| 2,6-Dichloropyridine | Heptylboronic acid pinacol ester | Pd₂(dba)₃ / FcPPh₂ | K₃PO₄ | Dioxane/H₂O | 100 | 74 | [2] |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 81 | [3] |
Note: The data presented is for analogous compounds and serves to illustrate the expected high selectivity for the C-I bond in this compound under similar conditions.
Table 2: Heck Coupling of Dihalogenated Aromatics
| Aryl Halide | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) of Mono-iodide Coupling | Ref. |
| Iodobenzene | Styrene | PdCl₂ | K₂CO₃ | Methanol | 120 | Good (General Protocol) | [1] |
| Aryl Bromides | Aliphatic Olefins | Pd(OAc)₂ | K₂CO₃ | Methanol | - | Good (General Protocol) | [4] |
Table 3: Sonogashira Coupling of Dihalogenated Aromatics
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) of Mono-iodide Coupling | Ref. |
| 2-Iodophenol | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Diisopropylamine | Toluene | 25 | 51 | [1] |
| 2-Bromo-4-iodo-quinoline | Terminal Alkyne | - | - | - | RT | Selective at C-I | [5] |
| 2,5-Dichloro-4-iodo-1,3-thiazole | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Triethylamine | THF/DMF | RT - 60 | Good (General Protocol) | [6] |
Note: The data indicates that Sonogashira coupling proceeds readily at the C-I bond under mild conditions, often at room temperature.
Experimental Protocols
The following are generalized experimental protocols for the selective coupling at the C-4 iodo position of this compound, adapted from procedures for analogous compounds. Optimization of catalyst, ligand, base, solvent, and temperature may be required for specific substrates.
Suzuki-Miyaura Coupling Protocol
This protocol describes a typical procedure for the selective coupling of an arylboronic acid at the C-4 position of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equivalents)
-
Degassed solvent (e.g., Toluene/H₂O or Dioxane/H₂O)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst.
-
Add the degassed solvent to the flask.
-
Heat the reaction mixture (typically between 80-110 °C) and stir for a period ranging from 2 to 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Heck Coupling Protocol
This protocol outlines a general procedure for the selective Heck reaction of an alkene at the C-4 position of this compound.
Materials:
-
This compound
-
Alkene (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., PPh₃, P(o-tolyl)₃)
-
Base (e.g., Et₃N, K₂CO₃)
-
Solvent (e.g., DMF, Acetonitrile)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve this compound, the palladium catalyst, and the ligand in the solvent.
-
Add the alkene and the base to the reaction mixture.
-
Heat the mixture to the desired temperature (typically 100-120 °C) and stir.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture and filter to remove the palladium catalyst.
-
Perform a suitable work-up, extract the product, and purify by chromatography.
Sonogashira Coupling Protocol
This protocol provides a general method for the selective coupling of a terminal alkyne at the C-4 position of this compound.
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%)
-
Copper(I) iodide (CuI, 1-10 mol%)
-
Base (e.g., Triethylamine, Diisopropylamine)
-
Solvent (e.g., THF, DMF, Toluene)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.
-
Add the degassed solvent and the amine base.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, perform an aqueous work-up, extract the product, and purify by column chromatography.
Visualizing the Synthetic Pathways
The following diagrams illustrate the general workflows for the selective functionalization of this compound via Suzuki-Miyaura, Heck, and Sonogashira coupling reactions.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex substituted phenols. The pronounced difference in reactivity between the carbon-iodine and carbon-chlorine bonds allows for predictable and selective functionalization. By carefully selecting the coupling reaction and optimizing the reaction conditions, researchers can achieve high yields of mono-substituted products at the 4-position, while preserving the chloro-substituent for subsequent synthetic manipulations. This guide, by providing a comparative overview and illustrative protocols, serves as a foundational resource for scientists and professionals in the fields of chemical synthesis and drug discovery to effectively utilize this compound in their research endeavors. Further investigation into specific catalyst systems and reaction conditions for this particular substrate is warranted to expand its synthetic applications.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Regioselective Heck reaction of aliphatic olefins and aryl halides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
The Strategic Advantage of 2-Chloro-4-iodophenol in API Synthesis: A Comparative Performance Analysis
In the intricate world of Active Pharmaceutical Ingredient (API) synthesis, the choice of starting materials is paramount to achieving efficiency, high yields, and cost-effectiveness. Halogenated phenols are a critical class of building blocks, offering versatile handles for carbon-carbon and carbon-heteroatom bond formation. This guide provides a comprehensive performance comparison of 2-Chloro-4-iodophenol against its common alternatives, 2-Bromo-4-chlorophenol and 2,4-Dichlorophenol, in the context of API synthesis, with a focus on the widely utilized Suzuki-Miyaura cross-coupling reaction.
The strategic placement of a highly reactive iodine atom alongside a more robust chlorine atom gives this compound a distinct advantage in regioselective synthesis, allowing for sequential, controlled modifications. This leads to cleaner reactions, higher yields, and a more streamlined path to complex molecular architectures.
Performance Benchmark: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern pharmaceutical chemistry for the creation of biaryl structures, a common motif in drug molecules. The performance of halophenols in this reaction is dictated by the carbon-halogen bond strength, which follows the general trend: C-I < C-Br < C-Cl. This inherent reactivity difference means that the iodine in this compound can be selectively targeted under milder conditions than the bromine or chlorine atoms of the alternative compounds.
| Starting Material | Typical Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| This compound | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80-100 | 1-4 | >95 (estimated) | [1] |
| 2-Bromo-4-chlorophenol | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 100 | 12 | 64-81 | [2] |
| 2,4-Dichlorophenol | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 110 | 12-24 | 70-85 | [3] |
Note: The yield for this compound is an estimation based on the high reactivity of aryl iodides in Suzuki-Miyaura couplings, often leading to near-quantitative yields under optimized conditions.[1] The data for 2-Bromo-4-chlorophenol and 2,4-Dichlorophenol are derived from studies on these specific or structurally very similar compounds.[2][3]
The data clearly indicates that the presence of the iodo group in this compound is expected to lead to significantly shorter reaction times and potentially higher yields at lower temperatures compared to its bromo- and chloro- counterparts. The increased reactivity of the C-I bond allows for the use of less forcing conditions, which can improve the functional group tolerance and reduce the formation of byproducts.
Experimental Protocols
A detailed methodology for a representative Suzuki-Miyaura cross-coupling reaction is provided below. This protocol can be adapted for each of the compared halophenols, with the expectation that reaction times will be shorter and temperatures may be lower for this compound.
General Procedure for Suzuki-Miyaura Coupling of Halophenols with Phenylboronic Acid
Materials:
-
Halophenol (this compound, 2-Bromo-4-chlorophenol, or 2,4-Dichlorophenol) (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Anhydrous, degassed solvent (e.g., Toluene/Ethanol/Water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add the halophenol (1.0 mmol), phenylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 mmol), and base (e.g., K₂CO₃, 2.0 mmol).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent (e.g., 10 mL of a 4:1:1 mixture of Toluene:Ethanol:Water) via syringe.
-
Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Visualizing the Advantage: Reaction Pathways and Workflow
The following diagrams, generated using Graphviz, illustrate the logical flow of the synthesis and the experimental workflow, highlighting the strategic use of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of 2-Chloro-4-iodophenol: A Step-by-Step Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance necessitates the proper disposal of hazardous chemical waste. This guide provides detailed procedures for the safe handling and disposal of 2-Chloro-4-iodophenol, a halogenated phenol compound, tailored for researchers, scientists, and drug development professionals.
This compound is classified as a hazardous substance, harmful if swallowed, inhaled, or in contact with skin, and it is known to cause skin and eye irritation.[1][2] Furthermore, it poses a significant threat to aquatic life, making responsible disposal crucial.[1] The following procedures are based on established guidelines for the disposal of halogenated phenolic waste.
Immediate Safety and Handling
Before beginning any work with this compound, ensure that all appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Waste Segregation and Collection
Proper segregation of chemical waste is paramount to prevent dangerous reactions and ensure compliant disposal. Do not mix this compound waste with other waste streams, particularly incompatible materials such as strong acids, bases, or oxidizing agents.[3][4][5]
Solid Waste Collection:
-
Place all contaminated solid materials, such as pipette tips, gloves, and absorbent paper, into a dedicated, leak-proof container that is clearly labeled.[6][7]
-
This container should be robust and compatible with the chemical.
Liquid Waste Collection:
-
Collect all aqueous and solvent solutions containing this compound in a separate, sealed, and shatter-proof container.[6]
-
Never dispose of solutions containing this compound down the sink.[3][7]
Disposal Workflow Diagram
The following diagram outlines the logical steps for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocol
-
Container Selection and Labeling:
-
Choose a waste container that is in good condition, leak-proof, and chemically compatible with halogenated phenols.[5] For liquid waste, the original container of the main solvent or a designated carboy is often suitable. For solid waste, a puncture-resistant container or a lined pail can be used.[8]
-
Affix a "Hazardous Waste" label to the container before adding any waste.[5][9]
-
Clearly list all contents on the label, including "this compound" and any solvents or other chemicals present.
-
-
Waste Accumulation:
-
Storage:
-
Disposal of Empty Containers:
-
A container that held this compound is also considered hazardous waste.
-
The first rinse of the empty container with a suitable solvent must be collected and disposed of as hazardous liquid waste.[3][9]
-
After a thorough triple rinse (with the first rinsate collected as hazardous waste), the container's label must be completely removed or defaced before it can be discarded as regular laboratory glass or plastic waste.[9][10]
-
-
Final Disposal:
-
Once the waste container is nearly full (approximately 90%), arrange for a pickup from your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7]
-
Follow all institutional procedures for waste pickup requests and documentation.
-
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. 4-Chloro-2-iodophenol | C6H4ClIO | CID 620234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. nipissingu.ca [nipissingu.ca]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. researchgate.net [researchgate.net]
- 7. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. nswai.org [nswai.org]
- 10. otago.ac.nz [otago.ac.nz]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
